Technical Documentation Center

n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Core Science & Biosynthesis

Foundational

The Rising Therapeutic Profile of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide Derivatives: A Technical Guide

Abstract The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This technical guide delves into a specific, promising cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This technical guide delves into a specific, promising class of 8-HQ derivatives: N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide and its analogs. We will explore the synthetic rationale, mechanisms of action, and key biological activities of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide will synthesize data from closely related structures to project the therapeutic potential and guide future research in this area.

The 8-Hydroxyquinoline Core: A Foundation of Potent Bioactivity

8-Hydroxyquinoline and its derivatives have long been a focal point of medicinal chemistry research due to their wide spectrum of pharmacological applications.[3] These applications include roles as anticancer, antimicrobial, antifungal, and neuroprotective agents.[3][4] The key to their activity lies in their structure as monoprotic bidentate chelating agents. The proximate arrangement of the hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring enables the formation of stable complexes with a variety of metal ions, which is central to their biological effects.

The biological activities of 8-HQ derivatives can be finely tuned by modifying their substitution patterns.[1] Functionalization at the C7 position, in particular, has been a successful strategy for modulating therapeutic potential and refining pharmacological profiles.[2]

Synthesis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide Derivatives: A Mannich-Based Approach

The synthesis of the core structure, (amino)(phenyl)methyl-8-hydroxyquinoline, is typically achieved through a Mannich-type reaction. This versatile one-pot reaction involves the aminoalkylation of an acidic proton located on an organic compound. In the context of our target molecules, this involves the reaction of 8-hydroxyquinoline, an aromatic aldehyde (such as benzaldehyde), and an amine.

  • Step 1: Synthesis of the aminomethyl intermediate. This would involve a Mannich reaction between 8-hydroxyquinoline, benzaldehyde, and a suitable amine (e.g., ammonia or a primary amine that can be later removed or is part of the final benzamide).

  • Step 2: Amide bond formation. The resulting aminomethyl-8-hydroxyquinoline intermediate would then be reacted with a benzoic acid derivative (e.g., benzoyl chloride or benzoic acid with a coupling agent) to form the final benzamide product.

Experimental Protocol: A Proposed Synthetic Pathway

The following is a proposed, self-validating protocol for the synthesis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide derivatives.

Step 1: Synthesis of 7-(amino(phenyl)methyl)quinolin-8-ol

  • To a solution of 8-hydroxyquinoline (1 mmol) and benzaldehyde (1 mmol) in ethanol (20 mL), add a solution of the chosen amine (e.g., ammonium acetate, 1.2 mmol) in ethanol (10 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the intermediate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Step 2: Synthesis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

  • Dissolve the 7-(amino(phenyl)methyl)quinolin-8-ol intermediate (1 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (1.2 mmol), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

  • Confirm the structure and purity of the final N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide derivative using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

G cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Amide Formation HQ 8-Hydroxyquinoline Intermediate 7-(amino(phenyl)methyl)quinolin-8-ol HQ->Intermediate BA Benzaldehyde BA->Intermediate Amine Amine Amine->Intermediate FinalProduct N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide Intermediate->FinalProduct BenzoylChloride Benzoyl Chloride BenzoylChloride->FinalProduct G cluster_compound N-[(8-HQ-7-yl)(phenyl)methyl]benzamide cluster_cell Cancer Cell Compound Derivative Metal Metal Ion Chelation (e.g., Cu²⁺) Compound->Metal Enzyme Metalloenzyme Inhibition Compound->Enzyme Pathway Signaling Pathway Modulation Compound->Pathway ROS Increased ROS Metal->ROS Apoptosis Apoptosis ROS->Apoptosis Enzyme->Apoptosis Pathway->Apoptosis

Caption: Proposed anticancer mechanisms of action for the 8-HQ derivatives.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents. [7]Their broad-spectrum activity encompasses bacteria and fungi.

Proposed Antimicrobial Mechanisms:

  • Disruption of Metal Homeostasis: Similar to their anticancer effects, the antimicrobial activity of 8-HQ derivatives is largely attributed to their ability to chelate essential metal ions like iron, zinc, and copper. This disrupts crucial metabolic processes within microbial cells, leading to growth inhibition.

  • Membrane Disruption: The lipophilic nature of some 8-HQ derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell lysis.

Studies on other 8-hydroxyquinoline derivatives have shown remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G. [7]The nature of substituents on the 8-HQ ring plays a crucial role in their biological activities. [8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline and appended rings. Based on existing literature for related compounds, we can postulate the following SAR for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide derivatives:

  • The 8-Hydroxyquinoline Scaffold is Crucial: The {N,O} bidentate chelation site is fundamental for biological activity. Its removal or alteration often leads to a significant loss of potency.

  • Substituents on the Phenyl and Benzamide Rings: The electronic and steric properties of substituents on the phenyl and benzamide rings can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the lipophilicity and electronic distribution of the molecule, affecting its ability to cross cell membranes and interact with biological targets. For example, in a series of 8-hydroxyquinoline-derived Mannich bases, halogen atoms on the quinoline ring increased both toxicity and selectivity against multidrug-resistant cancer cells.

  • Lipophilicity: A balanced lipophilicity is often required for optimal activity. While increased lipophilicity can enhance cell membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Future Directions and Therapeutic Potential

N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The foundational knowledge of 8-hydroxyquinoline chemistry and biology provides a strong basis for their further development.

Key areas for future research include:

  • Systematic Synthesis and Library Development: The synthesis and biological evaluation of a library of derivatives with diverse substituents on the phenyl and benzamide rings are necessary to establish a clear structure-activity relationship.

  • In-depth Mechanistic Studies: Elucidating the precise mechanisms of action against various cancer cell lines and microbial strains will be crucial for optimizing their therapeutic efficacy and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The versatility of the 8-hydroxyquinoline scaffold, combined with the potential for diverse functionalization offered by the N-[(phenyl)methyl]benzamide side chain, positions this class of compounds as a fertile ground for the discovery of novel anticancer and antimicrobial agents.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4306. Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). Heliyon, 6(5), e03968. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 4(1), 83-88. Available at: [Link]

  • Therapeutic potential of [(8-hydroxyquinolin-7-yl)(phenyl)methylamino] benzoic acid regioisomers against human-intoxicating botulinum neurotoxin serotypes: computational modeling to in vivo protection. (2026). ResearchGate. Available at: [Link]

  • Novel 2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid analogs targeting the active site of botulinum neurotoxins: designing, synthesis, and biological evaluation. (2024). ResearchGate. Available at: [Link]

  • The structures of the 8-HQ derivatives: a... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ScienceOpen. Available at: [Link]

  • 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). (2021). ACS Omega, 6(41), 27365–27379. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Journal of Chemistry, 2013, 1-10. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). International Journal of Molecular Sciences, 26(11), 5331. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(11), 7877–7895. Available at: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry, 11. Available at: [Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available at: [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). ACS Medicinal Chemistry Letters, 4(1), 83-88. Available at: [Link]

  • Identification and structure–activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available at: [Link]

  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (2017). Medical Mycology, 55(7), 785–793. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules, 26(15), 4689. Available at: [Link]

Sources

Exploratory

N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide: A Comprehensive Technical Guide for Therapeutic Development

Foreword: The Promise of a Privileged Scaffold For drug discovery researchers, the 8-hydroxyquinoline (8-HQ) moiety represents a "privileged scaffold"—a molecular framework that consistently demonstrates a wide range of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Promise of a Privileged Scaffold

For drug discovery researchers, the 8-hydroxyquinoline (8-HQ) moiety represents a "privileged scaffold"—a molecular framework that consistently demonstrates a wide range of biological activities.[1][2] Its inherent ability to chelate metal ions, a critical function in numerous biological processes, underpins its diverse therapeutic potential, which spans from anticancer and antimicrobial to neuroprotective applications.[2] This technical guide delves into a specific and promising derivative of this scaffold: n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. While direct and extensive research on this exact molecule is emerging, this guide synthesizes foundational knowledge from closely related analogs and the broader class of 8-hydroxyquinoline derivatives to provide a comprehensive roadmap for its investigation as a potential therapeutic agent. We will explore its synthesis, potential mechanisms of action, and a structured approach to its preclinical evaluation, offering both established protocols and the scientific rationale behind them.

The Genesis of a Lead Compound: Synthesis and Rationale

The synthesis of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide and its analogs is elegantly achieved through a one-pot multicomponent reaction known as the Mannich reaction.[3][4][5] This reaction is a cornerstone of medicinal chemistry for its efficiency in generating molecular complexity from simple starting materials.

The Mannich Reaction: A Gateway to Structural Diversity

The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of 8-hydroxyquinoline, the electron-rich phenol ring is activated towards electrophilic substitution, primarily at the C7 position.[6] The reaction brings together three key components:

  • An active hydrogen compound: 8-hydroxyquinoline

  • An aldehyde: Benzaldehyde

  • An amine: Benzamide

The general workflow for the synthesis is depicted below:

cluster_0 Reaction Scheme 8-HQ 8-Hydroxyquinoline Product n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide 8-HQ->Product Ethanol, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Product Benzamide Benzamide Benzamide->Product

Caption: Synthetic pathway for n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide via the Mannich reaction.

Detailed Synthetic Protocol

This protocol is adapted from the synthesis of structurally similar compounds and serves as a robust starting point for the synthesis of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide.[3]

Materials:

  • 8-hydroxyquinoline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Benzamide (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 8-hydroxyquinoline in absolute ethanol, add equimolar amounts of benzaldehyde and benzamide.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide.

Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Unveiling the Therapeutic Promise: Biological Evaluation

The therapeutic potential of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide can be explored across several key areas, guided by the known activities of the 8-hydroxyquinoline scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 8-hydroxyquinoline core is a well-established pharmacophore in the design of anticancer agents.[7] Its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of the compound's ability to inhibit cell growth.

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.

Neuroprotective Effects: Combating Neurodegeneration

8-Hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases, primarily due to their ability to chelate metal ions and reduce oxidative stress.[9]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Differentiate a neuronal cell line (e.g., SH-SY5Y) into a mature neuronal phenotype.

  • Pre-treatment: Treat the differentiated cells with various concentrations of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a further 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

Rationale: Neurodegenerative diseases are often associated with increased oxidative stress and neuronal cell death. This assay mimics these conditions in vitro and allows for the evaluation of the compound's protective effects.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The 8-hydroxyquinoline scaffold has a long history of use as an antimicrobial agent.[10][11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Rationale: The MIC is a critical parameter for assessing the potency of a new antimicrobial agent and is a standard method used in antimicrobial susceptibility testing.

Mechanism of Action: The Central Role of Metal Chelation

A primary mechanism through which 8-hydroxyquinoline derivatives exert their biological effects is through the chelation of metal ions, particularly zinc.[1] This is highly relevant in the context of certain bacterial toxins, such as botulinum neurotoxins (BoNTs), which are zinc-dependent proteases.[12]

cluster_0 Proposed Mechanism of Action Compound n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide ActiveSite Active Site with Zn²⁺ Compound->ActiveSite Chelates Zn²⁺ Enzyme Zinc-Dependent Enzyme (e.g., Botulinum Neurotoxin) Enzyme->ActiveSite Inhibition Enzyme Inhibition ActiveSite->Inhibition

Caption: Proposed mechanism of action involving chelation of the active site zinc ion.

Research on a close regioisomer, [(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid (specifically the NSC1012 isomer), has demonstrated its efficacy as an inhibitor of BoNTs.[1] This inhibition is attributed to the chelation of the zinc ion in the enzyme's active site, thereby inactivating the toxin. Given the structural similarity, it is highly probable that n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide operates through a similar mechanism.

Preclinical Development Pathway: A Roadmap to the Clinic

A structured preclinical development plan is essential to validate the therapeutic potential of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide.

cluster_0 Preclinical Development Workflow Synthesis Synthesis & Characterization InVitro In Vitro Efficacy & Toxicity Synthesis->InVitro InVivo In Vivo Efficacy & Safety InVitro->InVivo ADME ADME/Tox Studies InVivo->ADME IND IND-Enabling Studies ADME->IND

Sources

Foundational

Unlocking the Pharmacological Potential of 8-Hydroxyquinoline Benzamides: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is universally recognized in medicinal chemistry as a "privileged structure" due to its robust metal-chelating properties and broad-spectrum biological activity. B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is universally recognized in medicinal chemistry as a "privileged structure" due to its robust metal-chelating properties and broad-spectrum biological activity. By functionalizing the 8-HQ core with benzamide moieties—typically via Mannich-type or Betti reactions at the C-7 position—researchers can finely tune the lipophilicity, steric bulk, and target-binding affinity of the resulting molecules. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of 8-HQ benzamides, elucidating their mechanisms as viral protease inhibitors and multidrug-resistant (MDR) anticancer agents, supported by validated experimental workflows.

The 8-HQ Benzamide Pharmacophore: Structural Determinants

The baseline bioactivity of 8-HQ is primarily driven by its ability to chelate bivalent metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺) via its nitrogen and phenolic oxygen atoms. However, raw 8-HQ lacks target specificity. The introduction of a benzamide group transforms this simple chelator into a highly specific pharmacophore capable of competitive enzyme inhibition and selective cytotoxicity.

The Role of the C-7 Position

The C-7 position of the 8-HQ ring is highly nucleophilic, making it the ideal site for aminoalkylation. Appending a benzamide group at this position significantly increases the molecule's lipophilicity and introduces critical hydrogen-bond donors and acceptors (the amide –NH– and –C=O). In the context of viral targets, such as the Dengue Virus (DENV2) NS2B-NS3 protease, 8-HQ derivatives with aryl substitutions at the C-7 position (including benzamides and aminobenzothiazoles) demonstrate sub-micromolar inhibitory potency by competitively binding in the vicinity of the active site[1].

Halogenation at the C-5 Position

Substitution at the C-5 position with electron-withdrawing groups, particularly halogens like chlorine (Cl) or fluorine (F), enhances the antiproliferative activity of the scaffold. SAR analyses of antimetastatic compounds indicate that electron-withdrawing groups improve target affinity (e.g., Focal Adhesion Kinase inhibition), whereas electron-donating groups like methyl (–CH₃) drastically reduce activity[2]. Furthermore, 5-chloro-8-HQ is a highly effective starting material for synthesizing potent benzamide derivatives via the Betti reaction[3].

The Necessity of the N-1 Heteroatom

The nitrogen atom at the 1-position of the quinoline ring is non-negotiable for most targeted biological activities. SAR studies have proven that replacing the 8-HQ ring with a naphthalen-1-ol ring (replacing the nitrogen with a –CH– group) destroys the chelation geometry and reduces protease inhibitory activity by approximately 75%[1]. Similarly, in MDR-selective cancer targeting, the presence of the chelating group is a necessary, though not solely sufficient, prerequisite for toxicity[4].

Table 1: SAR Summary of Substituent Effects on 8-HQ Benzamides
PositionSubstituent ModificationPrimary Biological EffectTarget Application
C-7 Benzamide / AminobenzothiazoleIncreases lipophilicity; provides H-bonding for active siteDENV2 / WNV Protease Inhibition
C-5 Halogens (Cl, F)Electron-withdrawing effect; enhances antiproliferationMDR Cancer / FAK Inhibition
C-2 CarboxamideModulates steric geometry; alters cell permeabilityMatrix Metalloproteinases (MMPs)
N-1 Carbon replacement (Naphthalene)Loss of metal chelation; abolishes target bindingNegative Control

Mechanistic Pathways

Viral Protease Inhibition (DENV2)

8-HQ benzamides exhibit potent antiviral properties by targeting the NS2B-NS3 serine protease of flaviviruses. Kinetic analyses reveal that these compounds act as competitive inhibitors. They occupy the substrate-binding pocket, utilizing the bulky benzamide or aryl appendages to sterically block the natural viral polypeptide from entering the active site, thereby halting viral replication[1].

Pathway Target DENV2 NS2B-NS3 Protease Complex Competitive Active Site Binding Target->Complex Target Enzyme Inhibitor 8-HQ Benzamide Derivative Inhibitor->Complex High-Affinity Binding Blockade Blockade of Tetra-peptide Cleavage Complex->Blockade Steric Hindrance Outcome Inhibition of Viral Replication Blockade->Outcome Downstream Effect

Fig 1. Competitive inhibition pathway of DENV2 protease by 8-HQ benzamides.

Evasion of Multidrug Resistance in Cancer

A frequent cause of chemotherapy failure is the overexpression of ATP-binding cassette (ABC) efflux pumps. 8-HQ derived Mannich bases and benzamides exhibit a unique "MDR-selective toxicity." The causality lies in the precise balance of lipophilicity provided by the benzamide group and the metal-chelating core. While non-chelating analogs (like isoquinolin-7-ol derivatives) lack toxicity entirely, the optimized 8-HQ benzamides bypass efflux pumps and induce localized oxidative stress or inhibit metalloenzymes critical for tumor survival[4].

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 8-HQ benzamides.

Workflow S1 1. Multicomponent Synthesis (8-HQ + Benzamide + Aldehyde) S2 2. Product Purification (Recrystallization / LC-MS) S1->S2 S3 3. Kinetic Assay (Fluorogenic Tetra-peptide) S2->S3 S4 4. SAR & Cytotoxicity Profiling (IC50 Determination) S3->S4 S5 5. Lead Candidate Selection S4->S5

Fig 2. End-to-end workflow for the synthesis and screening of 8-HQ benzamides.

Protocol A: Multicomponent Synthesis via the Betti Reaction

This protocol utilizes a modified Mannich-type (Betti) reaction to functionalize the C-7 position.

  • Reagent Preparation: Combine equimolar amounts (1.0 eq) of 5-chloro-8-hydroxyquinoline, benzamide, and an aryl aldehyde (e.g., 3-bromobenzaldehyde) in a round-bottom flask[3].

  • Catalysis & Solvent: Suspend the mixture in dichloroethane (DCE). Add a catalytic amount (0.1 eq) of p-toluenesulfonic acid (p-TSA). Causality:p-TSA protonates the aldehyde carbonyl, drastically lowering the activation energy required for the benzamide nitrogen to attack and form the highly reactive imine intermediate[5].

  • Reaction: Reflux the mixture at 80°C under continuous stirring for 12–24 hours. The electron-rich C-7 position of the 8-HQ ring will undergo nucleophilic addition to the imine.

  • Workup: Cool the reaction to room temperature. Reduce the solvent volume under vacuum. The crude product will precipitate.

  • Purification: Filter the precipitate and wash sequentially with cold ethanol and deionized water. Recrystallize from ethanol to yield the pure 8-HQ benzamide (typical yields: 70–84%)[5],[3].

Protocol B: In Vitro Fluorogenic Protease Inhibition Assay (DENV2)

This assay determines the IC₅₀ of the synthesized compounds against viral targets.

  • Enzyme Preparation: Express and purify recombinant DENV2 NS2B-NS3 protease.

  • Substrate Selection (Critical Step): Utilize the tetra-peptide fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC. Causality: While tripeptide substrates can be used, the DENV2 protease exhibits a significantly lower Michaelis constant ( Km​=24.56±1.43μM ) for this specific tetra-peptide compared to tripeptides ( Km​≈737μM ). Using the tetra-peptide ensures optimal enzyme kinetics, preventing substrate saturation artifacts and maximizing assay sensitivity[1].

  • Incubation: In a 96-well black microplate, pre-incubate 10 nM of the protease with varying concentrations of the 8-HQ benzamide inhibitor (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol) for 15 minutes at 37°C. This allows the competitive binding to reach a steady state.

  • Initiation & Detection: Add 25 µM of the tetra-peptide substrate to initiate the reaction. Continuously monitor the release of the AMC fluorophore using a microplate reader (Excitation: 380 nm, Emission: 460 nm) over 30 minutes.

  • Data Analysis: Calculate the initial velocities and plot against log[Inhibitor] to determine the IC₅₀ via non-linear regression. Potent 8-HQ derivatives typically exhibit IC₅₀ values in the ≤1μM range[1].

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Journal of Medicinal Chemistry / PMC.4

  • Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro. PMC / NIH.1

  • 8-Hydroxyquinoline-Based Inhibitors of the Rce1 Protease Disrupt Ras Membrane Localization in Human Cells. PMC / NIH.5

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI.2

  • N-(8-hydroxyquinolin-5-yl)acetamide / 8-Hydroxyquinoline Derivative Synthesis. Benchchem.3

Sources

Exploratory

Unlocking the 8-Hydroxyquinoline Scaffold: A Technical Guide to Metalloenzyme Inhibitor Discovery

Executive Summary The discovery of novel enzyme inhibitors requires navigating a complex landscape of target affinity, isoform selectivity, and pharmacokinetic viability. For metalloenzymes—a class encompassing Histone D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel enzyme inhibitors requires navigating a complex landscape of target affinity, isoform selectivity, and pharmacokinetic viability. For metalloenzymes—a class encompassing Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and 2-oxoglutarate (2OG) oxygenases—traditional drug design has heavily relied on hydroxamic acids. However, the field is rapidly shifting toward metal-binding isosteres (MBIs). This whitepaper provides an in-depth technical analysis of the 8-hydroxyquinoline (8-HQ) scaffold, detailing the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to develop next-generation metalloenzyme inhibitors.

The Mechanistic Rationale for 8-Hydroxyquinoline as a Metal-Binding Pharmacophore

Metalloenzymes rely on active-site metal ions (predominantly Zn²⁺ and Fe²⁺) to catalyze essential biochemical transformations. Historically, inhibitors have utilized a hydroxamic acid zinc-binding group (ZBG), as seen in FDA-approved drugs like Vorinostat (SAHA). While potent, hydroxamic acids suffer from severe pharmacokinetic liabilities, including rapid in vivo glucuronidation, poor membrane permeability, and off-target toxicity driven by non-specific metal chelation.

To circumvent these limitations, fragment-based drug discovery (FBDD) has pivoted toward the 8-hydroxyquinoline (8-HQ) scaffold 1. 8-HQ acts as a bidentate chelator, coordinating active-site metal ions through its nitrogen and oxygen atoms.

The Causality of Scaffold Selection: The decision to replace hydroxamic acids with 8-HQ is rooted in thermodynamic stability. Isothermal Titration Calorimetry (ITC) studies demonstrate that 8-HQ binds zinc more strongly in physiological buffers than hydroxamic acids 2. This provides a rigid, metabolically stable framework that resists rapid degradation while maintaining an optimal lipophilicity profile (logD).

Mechanism Substrate Acetylated Substrate Enzyme Metalloenzyme Active Site (Zn2+ dependent) Substrate->Enzyme Catalytic Turnover Inhibition Enzyme Inhibition (Therapeutic Efficacy) Enzyme->Inhibition Blocked Catalysis Hydroxamic Hydroxamic Acid ZBG (Poor PK, Off-target) Hydroxamic->Enzyme Non-specific Chelation HQ_Inhibitor 8-HQ Derivative (Stable, High Affinity) HQ_Inhibitor->Enzyme Bidentate Chelation

Competitive inhibition of Zn2+-dependent metalloenzymes by 8-HQ vs. hydroxamic acids.

Structure-Activity Relationship (SAR) and Rational Design

The versatility of the 8-HQ scaffold stems from the ability of medicinal chemists to independently functionalize the C2, C5, and C7 positions without disrupting the core metal-binding pharmacophore.

  • C5 Modifications: Adding electron-withdrawing groups (e.g., halogens or carboxylates) at the C5 position alters the pKa of the hydroxyl group, fine-tuning the metal-binding affinity. For instance, 5-carboxy-8-HQ has been validated as a potent broad-spectrum inhibitor of 2OG oxygenases 1.

  • C7 Modifications (Mannich Bases): The Mannich reaction is frequently employed at the C7 position to introduce basic amine groups. The causality here is twofold: structurally, these bulky groups interact with secondary binding pockets (such as the L1 loop in HDACs) to drive isoform selectivity; physicochemically, the ionizable amines drastically improve aqueous solubility, overcoming the inherent lipophilicity of the quinoline core 3.

Quantitative SAR Data Summary
Compound ScaffoldTarget EnzymeKey ModificationInhibitory Activity (IC₅₀)Pharmacokinetic Advantage
SAHA (Control) Pan-HDACHydroxamic Acid ZBG0.03 - 0.73 μMBaseline (Poor half-life)
5-Carboxy-8-HQ 2OG OxygenasesC5-Carboxylic Acid< 5.0 μMBroad-spectrum MBP stability
8-HQ-Phthalimide MDR Cancer CellsC7-Mannich Base0.5 - 42.4 μMOvercomes MDR resistance
5-Chloro-8-HQ hBChEC5-Chlorination63.8% Inhibition at 40 mMHigh selectivity over AChE

(Data synthesized from authoritative bio-evaluations of 8-HQ derivatives 1, 3, 4)

Experimental Workflow: Discovery and Validation

Developing 8-HQ derivatives requires a rigorous, multi-tiered validation process to ensure that observed inhibition is driven by active-site metal chelation rather than non-specific protein aggregation or assay interference.

Workflow Design Rational SAR Design (e.g., Mannich Base) Synthesis Chemical Synthesis Design->Synthesis Scaffold Gen Bioinorganic Bioinorganic Modeling (ITC & X-Ray) Synthesis->Bioinorganic Metal Binding Enzymatic Enzymatic Assay (Fluorometric IC50) Bioinorganic->Enzymatic Validated MBIs Cellular Cell-Based Validation Enzymatic->Cellular Lead Selection

Step-by-step workflow for the discovery and validation of 8-HQ enzyme inhibitors.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that causality between the chemical structure and biological effect is unequivocally established.

Protocol 1: Bioinorganic Zinc-Binding Assay via Isothermal Titration Calorimetry (ITC)

Causality of Design: Enzymatic assays alone cannot distinguish between true active-site metal chelation and allosteric interference. By utilizing a biomimetic zinc complex in an isolated ITC environment, we directly quantify the thermodynamic parameters (ΔH, ΔS, Kd). This isolates the metal-binding event, proving that the inhibitor's efficacy is causally linked to its bidentate chelation of the active-site metal.

Step-by-Step Methodology:

  • Preparation: Synthesize the biomimetic zinc complex [(TpPh,Me)Zn(OH)] to mimic the tetrahedral coordination environment of metalloenzyme active sites.

  • Equilibration: Degas and equilibrate 50 mM HEPES buffer (pH 7.4) at 25°C in the ITC sample cell and syringe.

  • Titration: Inject 10 μL aliquots of 1 mM 8-HQ derivative (in syringe) into the sample cell containing 0.1 mM of the biomimetic zinc complex. Allow 150 seconds between injections for baseline stabilization.

  • Data Analysis: Integrate the heat of injection to yield the enthalpy change (ΔH). Fit the isotherm to a one-site binding model to extract the dissociation constant (Kd) and entropy change (ΔS).

Protocol 2: In Vitro Fluorometric Metalloenzyme Inhibition Assay

Self-Validation Mechanism: To ensure trustworthiness, this protocol incorporates a parallel "no-enzyme" control for every inhibitor concentration. Because 8-HQ derivatives are inherently fluorescent chelators, they can artificially inflate emission readings. Subtracting the background auto-fluorescence of the compound prevents false-negative inhibition artifacts, ensuring the calculated IC₅₀ reflects true catalytic suppression.

Step-by-Step Methodology:

  • Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme Incubation: Pre-incubate recombinant target enzyme (e.g., HDAC8 at 0.5 ng/μL) with varying concentrations of the 8-HQ derivative (0.1 nM to 100 μM) for 30 minutes at 37°C in a 96-well black microtiter plate. Critical: Prepare identical wells containing buffer + inhibitor without the enzyme.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs) to a final concentration of 50 μM.

  • Detection: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculation: Subtract the background fluorescence of the "no-enzyme" controls. Plot initial velocity vs. inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

References

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds.
  • Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8).MDPI.
  • Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells.MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.PMC / NIH.

Sources

Foundational

Spectroscopic Blueprint of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. By de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. By delving into the principles and experimental details of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as an essential resource for the structural elucidation and characterization of this and related molecules.

Molecular Structure and Spectroscopic Overview

N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a complex organic molecule incorporating a quinoline, a benzamide, and a phenyl group. The unique arrangement of these moieties gives rise to a distinct spectroscopic signature that is crucial for its identification and the analysis of its chemical properties. The structural characterization of this compound is paramount in various research and development fields, particularly in medicinal chemistry where the 8-hydroxyquinoline scaffold is a known pharmacophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is expected to exhibit a complex pattern of signals, primarily in the aromatic region (typically δ 6.5-9.0 ppm). The protons on the quinoline, phenyl, and benzamide rings will have distinct chemical shifts influenced by their local electronic environments. The electron-withdrawing nature of the nitrogen atom in the quinoline ring will deshield adjacent protons, causing them to resonate at a lower field.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Methine (CH)~ 6.0 - 6.5d
NH (Amide)~ 8.5 - 9.5d
OH (Phenolic)~ 9.0 - 10.0s (broad)
Aromatic Protons~ 7.0 - 8.8m

Causality Behind Experimental Choices:

The choice of a deuterated solvent, such as DMSO-d₆, is critical for ¹H NMR as it dissolves the compound without introducing interfering proton signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is essential for resolving the complex multiplets in the aromatic region.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbonyl carbon of the amide group is expected to appear further downfield, around 165-170 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methine (CH)~ 50 - 60
Aromatic Carbons~ 110 - 155
Carbonyl (C=O)~ 165 - 170

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Phenolic)3200-3600Broad
N-H (Amide)3300-3500Medium
C-H (Aromatic)3000-3100Medium
C=O (Amide I)1630-1680Strong
N-H bend (Amide II)1510-1570Medium
C=C (Aromatic)1450-1600Medium-Weak

Interpretation of the IR Spectrum:

The IR spectrum of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is expected to be characterized by a broad absorption band in the high-frequency region (3200-3600 cm⁻¹) corresponding to the O-H stretching of the phenolic group. The N-H stretching of the secondary amide will appear in a similar region but is typically sharper. A strong, prominent peak around 1650 cm⁻¹ is indicative of the C=O stretching vibration of the amide group (Amide I band). The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be prepared as a KBr pellet or as a mull in Nujol. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the pure KBr pellet or Nujol is recorded first and automatically subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₂₃H₁₈N₂O₂), which is approximately 354.14 g/mol .

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact (EI) or other ionization techniques. Common fragmentation pathways for aromatic amides include cleavage of the amide bond (N-CO), leading to the formation of a resonance-stabilized benzoyl cation.[1]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide through NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural confirmation. The presented data and protocols offer a robust framework for researchers and scientists, ensuring the accurate identification and characterization of this important molecule, thereby supporting its further investigation in drug development and other scientific endeavors.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20857-20867. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Protocol Validation Introduction & Scientific Rationale The 8-hydroxyquinoline (8-HQ) scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Protocol Validation

Introduction & Scientific Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized for its metal-chelating properties and its ability to inhibit critical metalloenzymes such as 2-oxoglutarate oxygenases and the Rce1 protease[1][2]. Functionalization of the 8-HQ core at the C7 position allows for the introduction of bulky, lipophilic groups that enhance target binding affinity and membrane permeability.

The synthesis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is achieved via a multicomponent modified Betti reaction[3]. Unlike traditional Mannich reactions that utilize highly nucleophilic aliphatic amines, this amidoalkylation employs benzamide. Because amides are poor nucleophiles, the reaction requires specific thermodynamic driving forces—either extreme thermal energy (solvent-free melts)[1] or acid catalysis (p-toluenesulfonic acid)[2]—to generate the highly reactive electrophilic intermediate.

Mechanistic Causality

The reaction proceeds via the condensation of benzaldehyde and benzamide to form a hemiaminal, which subsequently loses water to generate a highly electrophilic N-acyliminium ion . The C8-hydroxyl group of the quinoline ring strongly activates the aromatic system via electron donation, directing the electrophilic aromatic substitution strictly to the ortho (C7) position[3].

Mechanism A Benzaldehyde + Benzamide B Hemiaminal Intermediate A->B Condensation C N-Acyliminium Ion (Electrophile) B->C -H₂O (Heat or H⁺) E Electrophilic Aromatic Substitution at C7 C->E D 8-Hydroxyquinoline (Nucleophile) D->E Nucleophilic Attack F N-[(8-hydroxyquinolin-7-yl) (phenyl)methyl]benzamide E->F Rearomatization

Fig 1. Mechanistic pathway of the multicomponent amidoalkylation at the C7 position.

Experimental Methodologies

To accommodate different laboratory setups and scale-up requirements, two distinct, field-proven protocols are detailed below.

Protocol A: Solvent-Free High-Temperature Melt

This atom-economical approach relies on high thermal energy to overcome the poor nucleophilicity of benzamide[1].

  • Causality of Reagent Ratios: Benzaldehyde is highly volatile. Running the reaction at 180 °C causes evaporative loss; therefore, 2.0 equivalents are used to maintain Le Chatelier’s principle and drive the condensation forward[1].

  • Step-by-Step Procedure:

    • Charge a heavy-walled reaction vessel with 8-hydroxyquinoline (290 mg, 2.0 mmol, 1.0 eq), benzamide (242 mg, 2.0 mmol, 1.0 eq), and benzaldehyde (406 µL, 4.0 mmol, 2.0 eq).

    • Stir the neat mixture at 130–180 °C for 3 hours. The mixture will transition into a dark, homogeneous melt.

    • Remove from heat and allow the mixture to cool to room temperature.

    • Add toluene (5 mL) to the crude mixture to induce precipitation.

    • Filter the resulting precipitate under a vacuum.

    • Wash the filter cake sequentially with toluene (3 × 5 mL), diethyl ether (3 × 5 mL), and methanol (3 × 5 mL).

    • Dry the off-white powder under reduced pressure.

  • Self-Validating System: The successful formation of the product is physically validated during the workup. The target amidoalkylated product is highly insoluble in toluene and ether. If the crude mixture dissolves completely upon the addition of toluene, it indicates a failure in N-acyliminium formation (likely due to insufficient temperature), leaving only unreacted starting materials.

Protocol B: Acid-Catalyzed Reflux in Dichloroethane

For substrates sensitive to extreme heat, or when higher yields are required, an acid-catalyzed approach is preferred[2].

  • Causality of Catalyst: The addition of catalytic p-toluenesulfonic acid (p-TSA) protonates the intermediate hemiaminal, drastically lowering the activation energy required for water elimination. This allows the N-acyliminium ion to form at the boiling point of 1,2-dichloroethane (~83 °C)[2].

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 8-hydroxyquinoline (1.0 eq), benzamide (1.0 eq), and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Add p-toluenesulfonic acid monohydrate (0.1 eq).

    • Reflux the mixture for 12–15 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure product.

  • Self-Validating System: The use of a Dean-Stark trap provides a real-time, volumetric validation of the reaction. The collection of the theoretical yield of water (1 molar equivalent) physically confirms the complete conversion of the hemiaminal into the reactive electrophile. Furthermore, the NaHCO₃ quench must yield visible CO₂ evolution until the aqueous phase reaches pH ~8, confirming the complete neutralization of the p-TSA catalyst.

Quantitative Data Summary

ParameterProtocol A (Solvent-Free Melt)Protocol B (Acid-Catalyzed)
Reagents (8-HQ : Amide : Aldehyde) 1.0 : 1.0 : 2.01.0 : 1.0 : 1.0
Catalyst None (Thermal Drive)p-Toluenesulfonic acid (0.1 eq)
Solvent None (Neat)1,2-Dichloroethane (DCE)
Temperature 130–180 °C~83 °C (Reflux)
Reaction Time 3 hours12–15 hours
Purification Method Precipitation & Solvent WashingAqueous Workup & Chromatography
Typical Yield ~42%~70%
Primary Advantage High atom economy, rapid executionHigher yield, milder thermal conditions

Workflow Visualization

Workflow Start Reagents: 8-HQ, Benzaldehyde, Benzamide RouteA Protocol A: Solvent-Free Melt 130-180 °C, 3 hrs Start->RouteA RouteB Protocol B: DCE Reflux p-TSA Catalyst, 12-15 hrs Start->RouteB WorkupA Toluene Addition & Cooling Precipitate Washing (Et₂O, MeOH) RouteA->WorkupA WorkupB NaHCO₃ Quench & Extraction Silica Gel Chromatography RouteB->WorkupB ProductA Target Compound (~42% Yield) WorkupA->ProductA ProductB Target Compound (~70% Yield) WorkupB->ProductB

Fig 2. Comparative experimental workflows for Protocol A and Protocol B.

References

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. 3

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC.1

  • 8-Hydroxyquinoline-Based Inhibitors of the Rce1 Protease Disrupt Ras Membrane Localization in Human Cells. PMC. 2

Sources

Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 8-Hydroxyquinoline Compounds

Abstract The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a promising class of compounds with a rich history of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a promising class of compounds with a rich history of antiseptic use and renewed interest due to their potent, broad-spectrum antimicrobial activity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of 8-hydroxyquinoline compounds. We delve into the foundational principles and provide detailed, step-by-step protocols for a suite of essential in vitro assays, from initial screening to in-depth characterization of antimicrobial dynamics. This document is designed to ensure the generation of robust, reproducible, and meaningful data, thereby accelerating the journey from compound synthesis to potential clinical application.

Introduction: The Resurgence of 8-Hydroxyquinoline

8-Hydroxyquinoline is a heterocyclic aromatic organic compound long recognized for its antiseptic and disinfectant properties.[1][4] The core of its antimicrobial efficacy lies in its function as a potent chelator of metal ions.[1][5] By sequestering essential divalent cations like iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), 8-HQ disrupts critical bacterial enzymatic processes and metabolic pathways, leading to cellular dysfunction and death.[1][6] Some studies suggest that the 8-HQ-metal complexes themselves can be the active species, potentially generating reactive oxygen species (ROS) that induce oxidative stress within the microbial cell.[1] This multifaceted mechanism of action presents a compelling strategy to combat multidrug-resistant pathogens.[1][3]

This application note will guide you through a logical, tiered approach to testing the antimicrobial activity of 8-hydroxyquinoline compounds, starting with fundamental screening assays and progressing to more complex evaluations of their bactericidal/bacteriostatic properties and effects on microbial biofilms. Furthermore, we will address the critical aspect of safety by outlining protocols for cytotoxicity assessment against mammalian cell lines.[7][8]

Foundational Antimicrobial Susceptibility Testing

The initial evaluation of a novel 8-hydroxyquinoline derivative begins with determining its fundamental antimicrobial activity. The two most common and internationally recognized methods for this are the Broth Microdilution and Agar Disk Diffusion assays. These methods are guided by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[4][13]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: Allows for the simultaneous testing of multiple concentrations and replicates, making it a high-throughput method.

  • Two-Fold Serial Dilutions: Provides a logarithmic concentration gradient to pinpoint the MIC value accurately.

  • Standardized Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard ensures a consistent starting number of bacteria (approximately 1-2 x 10⁸ CFU/mL), which is crucial for reproducibility.[4][13]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of most non-fastidious bacteria as its composition is standardized to minimize variability in results.[14]

  • Resazurin as an Indicator: While visual inspection is standard, adding a metabolic indicator like resazurin can provide a clearer, colorimetric endpoint, where a color change indicates metabolic activity (and thus, growth).

Experimental Protocol: Broth Microdilution

  • Preparation of 8-HQ Compound Stock Solution:

    • Dissolve the 8-hydroxyquinoline compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[4] The final solvent concentration in the assay should not exceed 1% and must be tested for any intrinsic antimicrobial activity.[4]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[4]

    • Add 100 µL of the 8-HQ stock solution to the first well of each row to be tested.[4]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.[4] This creates a gradient of the compound's concentration.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select a single colony of the test microorganism.

    • Suspend the colony in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[13] This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or a densitometer.[13]

    • Dilute this adjusted suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).[15]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[4][16]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the 8-hydroxyquinoline compound at which there is no visible growth (no turbidity) compared to the growth control well.[4][13]

Data Presentation: MIC Values of a Hypothetical 8-HQ Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16
Candida albicans2
Agar Disk Diffusion Assay (Kirby-Bauer Test)

The agar disk diffusion test is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[17][18] A filter paper disk impregnated with a known concentration of the 8-HQ compound is placed on an agar plate swabbed with the test organism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.[17][19]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): The standard medium for this assay due to its defined composition and non-inhibitory nature for most pathogens.

  • Lawn of Bacteria: Inoculating the entire plate surface ensures a uniform field of bacterial growth, making the zones of inhibition clear and measurable.[19][20]

  • Standardized Disk Potency: Using a known, consistent amount of the compound on each disk is critical for comparing results across different experiments and organisms.

Experimental Protocol: Agar Disk Diffusion

  • Preparation of 8-HQ Disks:

    • Impregnate sterile filter paper disks (6 mm in diameter) with a defined volume of a known concentration of the 8-hydroxyquinoline compound solution and allow them to dry completely in a sterile environment.[4]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[18]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[19]

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[19] Finally, swab the rim of the agar.[19]

  • Disk Application and Incubation:

    • Aseptically place the prepared 8-HQ disks onto the surface of the inoculated agar plate.[19] Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[17]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).[4] The size of the zone is indicative of the microorganism's susceptibility to the compound.[17]

Visualization of Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock 8-HQ Stock Solution SerialDilution Create Serial Dilutions of 8-HQ Stock->SerialDilution MHB Sterile MHB Plate 96-Well Plate with MHB MHB->Plate Inoculum 0.5 McFarland Inoculum Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate ReadMIC Read MIC Value (No Turbidity) Incubate->ReadMIC

Caption: Workflow for MIC determination using broth microdilution.

Characterizing Antimicrobial Dynamics: Time-Kill Kinetics Assay

While the MIC provides information on the concentration required to inhibit growth, it does not reveal the rate at which the antimicrobial agent kills the bacteria. A time-kill kinetics assay is a dynamic method used to assess the bactericidal (killing) or bacteriostatic (growth-inhibiting) activity of an antimicrobial agent over time.[14][21]

Causality Behind Experimental Choices:

  • Multiple Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, visualizing the rate of bacterial death.[22]

  • Concentrations Relative to MIC: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals the concentration-dependent nature of the compound's killing activity.[14]

  • Serial Dilution and Plating: This is the gold standard for enumerating viable bacteria (Colony Forming Units, CFU/mL), providing a quantitative measure of bacterial survival.[14]

Experimental Protocol: Time-Kill Kinetics

  • Preparation:

    • Prepare a mid-logarithmic phase bacterial culture in MHB.

    • Prepare tubes containing MHB with the 8-hydroxyquinoline compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.[14]

  • Inoculation:

    • Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.[14]

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[22]

    • Perform serial ten-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS).

    • Plate the appropriate dilutions onto Mueller-Hinton agar plates.

  • Incubation and Enumeration:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.[14]

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][21][22]

    • Bacteriostatic activity is indicated by a prevention of growth, with the CFU/mL remaining relatively constant or showing a < 3-log₁₀ reduction.[21]

Data Presentation: Time-Kill Kinetics of a Hypothetical 8-HQ Derivative against S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.7
26.55.14.2
47.84.33.1
88.93.5<2.0
249.23.1<2.0

Assessing Activity Against Complex Microbial Communities: Biofilm Assays

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[23][24] Evaluating the ability of an 8-hydroxyquinoline compound to inhibit biofilm formation or eradicate established biofilms is crucial for its potential clinical utility.

Biofilm Inhibition Assay

This assay determines the concentration of the compound required to prevent the formation of biofilms.

Experimental Protocol: Biofilm Inhibition

  • Preparation and Inoculation:

    • Prepare serial dilutions of the 8-HQ compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom sterile microtiter plate.[23]

    • Add a standardized bacterial inoculum (adjusted to an OD₆₀₀ of 0.01) to each well.[23] Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification using Crystal Violet:

    • Gently discard the planktonic (free-floating) cells and wash the wells with PBS to remove any remaining non-adherent bacteria.[23]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the biofilm biomass.[23]

    • Discard the crystal violet solution and wash the plate thoroughly with water.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[23]

    • Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader. The absorbance is proportional to the amount of biofilm.[23]

Biofilm Eradication Assay

This assay assesses the ability of the compound to destroy a pre-formed, mature biofilm. The Minimum Biofilm Eradication Concentration (MBEC) can be determined from this assay.[25]

Experimental Protocol: Biofilm Eradication

  • Biofilm Formation:

    • Inoculate a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow mature biofilms to form, as described above.

  • Treatment:

    • Remove the planktonic cells and wash the wells.

    • Add fresh medium containing serial dilutions of the 8-HQ compound to the wells with the established biofilms.

    • Incubate for another 24 hours.

  • Quantification:

    • Quantify the remaining viable biofilm using the crystal violet staining method as described for the inhibition assay.

Visualization of Biofilm Assay Workflow

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay Inhibit_Inoculate Inoculate wells containing 8-HQ dilutions Inhibit_Incubate Incubate 24-48h (Biofilm Formation) Inhibit_Inoculate->Inhibit_Incubate Inhibit_Quantify Wash & Quantify with Crystal Violet Inhibit_Incubate->Inhibit_Quantify Erad_Form Form mature biofilm (24-48h) Erad_Treat Treat biofilm with 8-HQ dilutions for 24h Erad_Form->Erad_Treat Erad_Quantify Wash & Quantify with Crystal Violet Erad_Treat->Erad_Quantify

Caption: Comparative workflow for biofilm inhibition and eradication assays.

Safety and Selectivity: Cytotoxicity Assays

A critical step in drug development is to ensure that the antimicrobial compound is selectively toxic to microbes and minimally harmful to host cells.[7][26][27] Cytotoxicity assays measure the degree to which a compound can damage mammalian cells.[8]

Causality Behind Experimental Choices:

  • Mammalian Cell Lines: Using relevant cell lines (e.g., HeLa, HEK293, or primary cells) provides a model for how the compound might affect human cells.

  • MTT Assay: This is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is proportional to the number of viable cells.[8]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][28] It is a reliable indicator of necrosis or late-stage apoptosis.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to serial dilutions of the 8-hydroxyquinoline compound for a specified period (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells. From this, the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Conclusion

The methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of 8-hydroxyquinoline compounds as potential antimicrobial agents. By systematically determining the MIC, characterizing the killing kinetics, assessing anti-biofilm activity, and evaluating cytotoxicity, researchers can build a detailed profile of a compound's efficacy and safety. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data, which is essential for advancing promising candidates through the drug development pipeline. The unique metal-chelating mechanism of 8-hydroxyquinolines offers a promising avenue to combat the growing threat of antimicrobial resistance.[1]

References

  • BenchChem. (2025). The Rise of a Versatile Antimicrobial: Evaluating 8-Hydroxyquinoline Citrate's Efficacy Against Drug-Resistant Bacteria.
  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
  • Wang, C., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. PMC.
  • Scheurer, J., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Shmuel, M., et al. (2020). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Methods in Molecular Biology.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis.
  • BenchChem. (2025). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay.
  • BenchChem. (2025). Application Notes and Protocols: 8-Hydroxyquinoline Citrate Antimicrobial Susceptibility Testing.
  • BenchChem. (2025). Application Notes and Protocols for Time-Kill Kinetics Assay of Antimicrobial Agent-21.
  • Yilmaz, M. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. IntechOpen.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • EUCAST. (2022). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk difusion susceptibility test).
  • ResearchGate. (2026). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Trubiano, J. A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology.
  • Jain, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus.
  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria.
  • Pippi, B., et al. (2017). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Fungal Biology.
  • EUCAST. (n.d.). EUCAST - Home.
  • Bio-protocol. (2021). 4.6. Time-Kill Kinetics Assay.
  • CLSI. (n.d.). Clinical & Laboratory Standards Institute.
  • EUCAST. (n.d.). Guidance Documents.
  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
  • Nakonechny, F., et al. (2017). Time-kill kinetic analysis of antimicrobial chemotherapy based on hydrogen peroxide photolysis against Streptococcus mutans biofilm. Journal of Photochemistry and Photobiology B: Biology.
  • Patel, R. V., et al. (2025). Facile synthesis, antimicrobial activity, and molecular docking analysis of 8-hydroxyquinoline-4-thiazolidinone hybrids. Archiv der Pharmazie.
  • Shivankar, V. S., & Takkar, N. V. (2003). Synthesis, characterization and antimicrobial activity of some mixed ligand Co(II) and Ni(II) complexes. Acta Poloniae Pharmaceutica--Drug Research.
  • IADR/PER General Session. (2018). Novel Antimicrobial Compounds for Inhibition of Clinically Relevant Biofilms.
  • Khan, D. D., & Singh, R. (2026). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Roy, R., et al. (2018). Fighting Microbial Biofilms: Novel Therapeutics and Antibiofilm Strategies. Frontiers in Microbiology.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
  • Smith, D. L., et al. (2015). In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Frontiers in Microbiology.
  • Elshikh, M., et al. (2016). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Journal of Clinical Microbiology.

Sources

Method

protocol for evaluating ADAMTS-5 inhibition by n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Protocol for Evaluating ADAMTS-5 Inhibition by n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide Executive Summary Osteoarthritis (OA) is characterized by the progressive destruction of articular cartilage, driven prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Evaluating ADAMTS-5 Inhibition by n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Executive Summary

Osteoarthritis (OA) is characterized by the progressive destruction of articular cartilage, driven primarily by the proteolytic degradation of aggrecan. A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), also known as Aggrecanase-2, has been definitively identified as the principal enzyme responsible for this cleavage in mammalian models[1].

This application note details a comprehensive, self-validating protocol for evaluating n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide , a targeted small-molecule inhibitor. This compound leverages an 8-hydroxyquinoline scaffold to achieve potent, selective inhibition of ADAMTS-5, representing a promising avenue for Disease-Modifying Osteoarthritis Drugs (DMOADs)[2].

Mechanistic Rationale & Structural Design

To accurately evaluate an inhibitor, one must first understand its mechanism of target engagement. The architecture of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is bipartite, designed to solve the historical challenge of metalloproteinase selectivity:

  • The Zinc-Binding Group (ZBG): The 8-hydroxyquinoline moiety acts as a bidentate chelator. It displaces water to coordinate directly with the catalytic zinc ion (Zn²⁺) in the ADAMTS-5 active site[2]. Unlike traditional hydroxamate ZBGs, which often lead to broad-spectrum pan-metalloproteinase inhibition and severe musculoskeletal side effects, 8-hydroxyquinoline offers a more tempered coordination geometry.

  • The Selectivity Elements: The (phenyl)methyl and benzamide groups are sterically tuned to project into the S1' and S2' specificity pockets of ADAMTS-5. These hydrophobic interactions dictate the compound's selectivity profile, preventing off-target inhibition of closely related matrix metalloproteinases (e.g., MMP-13) and the sister aggrecanase, ADAMTS-4[2].

Mechanism A n-[(8-hydroxyquinolin-7-yl) (phenyl)methyl]benzamide B 8-Hydroxyquinoline Moiety (ZBG) A->B comprises C Benzamide & Phenyl Groups A->C comprises D Catalytic Zn2+ (ADAMTS-5 Active Site) B->D Bidentate Chelation E S1' / S2' Specificity Pockets C->E Hydrophobic Interactions F Aggrecan Cleavage Blocked (DMOAD Efficacy) D->F Enzyme Inhibition E->F Isoform Selectivity

Figure 1: Mechanistic rationale for ADAMTS-5 inhibition via zinc chelation and pocket occupation.

Experimental Validation Workflow

A robust evaluation of an ADAMTS-5 inhibitor requires a tiered approach. Biochemical assays confirm direct target engagement and selectivity, while ex vivo explant models validate efficacy within the native 3D extracellular matrix (ECM) architecture.

Workflow T1 Tier 1: Biochemical Profiling (FRET Assay) D1 Determine IC50 & Selectivity (vs ADAMTS-4, MMPs) T1->D1 T2 Tier 2: Ex Vivo Efficacy (Cartilage Explants) D2 Quantify ARGS Neoepitope (ELISA) T2->D2 T3 Tier 3: In Vivo Models (Surgical OA Mouse Model) D3 Assess Structural Disease Modification (Histology) T3->D3 D1->T2 Sub-µM IC50 & Selectivity D2->T3 Significant ARGS Reduction

Figure 2: Tiered validation workflow for evaluating ADAMTS-5 inhibitors in osteoarthritis models.

Protocol 1: Biochemical FRET Assay for IC50 and Selectivity

Purpose: To quantify the direct inhibitory potency (IC50) of the compound against recombinant ADAMTS-5 and assess selectivity against off-target metalloproteinases. Causality: We utilize a Förster Resonance Energy Transfer (FRET) peptide substrate because it allows for continuous, real-time kinetic monitoring of enzyme velocity, which is critical for identifying slow-binding zinc chelators[3].

Materials:

  • Enzyme: Recombinant human ADAMTS-5 (catalytic domain).

  • Substrate: FRET peptide Abz-TESE↓SRGAIY-Dpa-KK-NH2 (20 µM final concentration)[3].

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35. (Note: Brij-35 is mandatory to prevent non-specific adsorption of the highly hydrophobic enzyme to the microplate walls[4]).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide in 100% DMSO.

  • Enzyme Pre-incubation (Critical Step): In a black 384-well microplate, mix 10 nM of ADAMTS-5 with the compound dilutions (final DMSO concentration ≤ 1%). Incubate at 37°C for 30 minutes.

    • Expert Insight: 8-hydroxyquinoline derivatives frequently exhibit slow-binding kinetics. Failing to pre-incubate will result in an artificially inflated (weaker) IC50 calculation because the enzyme will cleave the substrate before the inhibitor reaches thermodynamic equilibrium.

  • Reaction Initiation: Add the FRET substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 60 minutes at 37°C (Excitation: 320 nm / Emission: 420 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot V0​ against log[Inhibitor] and fit to a 4-parameter logistic equation to determine the IC50.

  • Self-Validation: Run parallel assays replacing ADAMTS-5 with ADAMTS-4 and MMP-13 to calculate the Selectivity Index (SI).

Protocol 2: Ex Vivo Bovine Cartilage Explant Assay

Purpose: To verify that the inhibitor can penetrate dense avascular tissue and block aggrecan cleavage in its native extracellular matrix. Causality: Biochemical assays strip away the complex biology of the ECM. The explant model forces the inhibitor to navigate the highly negatively charged glycosaminoglycan (GAG) network to reach ADAMTS-5. Furthermore, we specifically measure the release of the ARGS neoepitope . ADAMTS-5 cleaves aggrecan specifically at the NITEGE373 ↓ 374ARGSV bond[5]. Measuring this exact fragment ensures we are tracking target-specific mechanism of action, not general cell toxicity or MMP-driven degradation (which occurs at a different site, DIPEN341 ↓ 342FFGVG)[5].

Materials:

  • Fresh bovine metacarpophalangeal joints.

  • Culture Media: High-glucose DMEM, 100 U/mL penicillin/streptomycin.

  • Stimulant: Recombinant human IL-1α (10 ng/mL).

  • Detection: Anti-ARGS neoepitope ELISA kit.

Step-by-Step Procedure:

  • Tissue Harvest: Aseptically isolate full-thickness articular cartilage. Use a biopsy punch to create uniform 3 mm diameter disks.

  • Equilibration: Culture 3 disks per well in a 24-well plate containing 1 mL DMEM + 10% FBS for 48 hours. This allows the chondrocytes to recover from the mechanical stress of harvesting, which transiently spikes baseline protease activity.

  • Starvation & Treatment: Wash explants with PBS and transfer to serum-free DMEM. Pre-treat the explants with the inhibitor (0.1 µM to 10 µM) for 2 hours.

  • Stimulation: Add 10 ng/mL IL-1α to the wells.

    • Expert Insight: IL-1α acts as a potent pro-inflammatory cytokine that dramatically upregulates ADAMTS-5 transcription and activates latent pro-enzymes, simulating an acute osteoarthritic flare.

  • Incubation: Culture the explants for 72 hours at 37°C, 5% CO₂.

  • Harvest & Quantification: Collect the conditioned media. Centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify the concentration of the ARGS neoepitope using a sandwich ELISA. Normalize ARGS release to the wet weight of the cartilage disks.

Quantitative Data Presentation & Target Profile

To determine if n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a viable clinical candidate, its experimental results should be benchmarked against the following target product profile for an ADAMTS-5 DMOAD:

ParameterAssay TypeTarget ValueScientific Rationale
ADAMTS-5 IC50 Biochemical (FRET)< 10 nMEnsures potent primary target engagement[2].
ADAMTS-4 IC50 Biochemical (FRET)> 100 nMRequires at least 10-fold selectivity to avoid disrupting normal ECM turnover.
MMP-13 IC50 Biochemical (FRET)> 1000 nMRules out pan-metalloproteinase activity, preventing musculoskeletal toxicity.
ARGS Release IC50 Ex Vivo (Bovine Explant)< 50 nMProves the compound can penetrate the dense, negatively charged cartilage matrix to halt aggrecanolysis.
Cell Viability (CC50) In Vitro (Chondrocytes)> 10 µMValidates that the reduction in ARGS neoepitope is due to enzyme inhibition, not chondrocyte death.

References

  • N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2). Bioorganic & Medicinal Chemistry Letters. (2008).
  • Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification. Osteoarthritis and Cartilage. (2015).
  • Neoepitope antibodies against MMP-cleaved and aggrecanase-cleaved aggrecan. Methods in Molecular Biology. (2010).
  • Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity. Journal of Medicinal Chemistry. (2023).

Sources

Application

Application Note: Optimizing Cell Viability Assays for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Colorimetric Cell Viability Assays (MTT/MTS) Compound Class: 8-Hydroxyquinoline (8-HQ) Betti Base Derivatives Introducti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Colorimetric Cell Viability Assays (MTT/MTS) Compound Class: 8-Hydroxyquinoline (8-HQ) Betti Base Derivatives

Introduction & Mechanistic Rationale

The compound N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a highly lipophilic, synthetically derived Betti base incorporating an 8-hydroxyquinoline (8-HQ) core. 8-HQ derivatives are heavily investigated in oncology and neuropharmacology due to their potent metal-chelating properties (specifically targeting Cu²⁺, Zn²⁺, and Fe²⁺/³⁺)[1]. The cytotoxicity of these compounds is often copper-dependent, driving intracellular metal accumulation, endoplasmic reticulum stress, and subsequent paraptotic or apoptotic cell death[1].

When evaluating the cytotoxicity of this specific benzamide derivative using standard tetrazolium-based assays (like MTT or MTS), researchers frequently encounter false-positive viability signals or irreproducible IC₅₀ values. This occurs because the MTT/MTS assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by NAD(P)H-dependent cellular oxidoreductases[2].

The Causality of Assay Interference: Testing 8-HQ derivatives introduces three distinct mechanistic interferences into this redox-based assay:

  • Redox Cycling & Spontaneous Reduction: 8-HQ-transition metal complexes can alter intracellular reactive oxygen species (ROS) and NAD(P)H pools, potentially causing non-enzymatic reduction of the tetrazolium dye[3].

  • Colorimetric Overlap: 8-HQ-metal complexes often exhibit intense yellow-green pigmentation. This autofluorescence/absorbance directly overlaps with the spectrophotometric readout wavelengths of formazan (490 nm for MTS; 570 nm for MTT).

  • Aqueous Insolubility: The addition of the phenyl and benzamide moieties makes this specific compound highly hydrophobic. If the final DMSO concentration is not strictly controlled, the compound will precipitate in the culture media, scattering light and artificially inflating absorbance readings[4].

Mechanism Cell Viable Cell (Metabolic Activity) Enzyme NAD(P)H-dependent Oxidoreductases Cell->Enzyme powers Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan catalyzes MTT MTT Reagent (Yellow Tetrazolium) MTT->Formazan reduced by Compound 8-HQ Benzamide Derivative Interference1 Metal Chelation (Cu2+, Zn2+) Compound->Interference1 induces Interference2 Colorimetric Overlap & Redox Alteration Compound->Interference2 causes Interference1->Cell cytotoxicity Interference2->Formazan false signal interference

Mechanistic pathway of MTT reduction and 8-HQ derivative interference nodes.

Comparative Selection: Why MTT is Superior to MTS for 8-HQ Derivatives

While MTS is often preferred in high-throughput screening due to its "one-step" add-and-read nature (producing a soluble formazan)[5], MTT is strictly recommended for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide.

Because the MTT assay produces an insoluble formazan crystal, it mandates a media aspiration step prior to solubilization[3]. This critical step allows the researcher to completely wash away the highly colored, unreacted 8-HQ compound, thereby eliminating optical interference. In contrast, the MTS assay leaves the colored compound in the well during the final absorbance read, skewing the data.

Table 1: Comparative Analysis of Viability Assays for 8-HQ Derivatives
FeatureMTT AssayMTS AssayImpact on 8-HQ Benzamide Testing
Formazan Solubility Insoluble (requires DMSO)Soluble (aqueous)Insoluble MTT allows for physical separation of cells from the drug.
Protocol Steps Multi-step (Add, Incubate, Aspirate, Solubilize, Read)One-step (Add, Incubate, Read)MTT's aspiration step is critical to remove 8-HQ colorimetric interference.
Readout Wavelength ~570 nm~490 nm8-HQ complexes absorb heavily near 490 nm, making MTS highly prone to false positives.
Suitability for 8-HQ High (if washed properly)Low (high background risk)MTT provides a self-validating, artifact-free readout for lipophilic chelators.

Experimental Workflow & Protocol

The following protocol is engineered as a self-validating system. It includes specific controls to account for compound precipitation, spontaneous tetrazolium reduction, and solvent toxicity.

Workflow Step1 1. Cell Seeding (96-well plate, 24h incubation) Step2 2. Compound Treatment (8-HQ Derivative, Final DMSO ≤0.5%) Step1->Step2 Step3 3. MTT Addition (0.5 mg/mL final, 2-4h incubation) Step2->Step3 Step4 4. Media Aspiration (CRITICAL: Removes colored 8-HQ) Step3->Step4 Step5 5. Solubilization (Add 100% DMSO to dissolve crystals) Step4->Step5 Step6 6. Absorbance Readout (OD 570 nm, Background 650 nm) Step5->Step6

Step-by-step optimized MTT assay workflow for highly colored 8-HQ derivatives.

Phase 1: Reagent and Compound Preparation
  • MTT Stock Solution: Dissolve MTT powder in DPBS (pH 7.4) at a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm filter. Store protected from light at 4°C[5].

  • Compound Stock: Dissolve N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide in 100% anhydrous DMSO to create a 10 mM to 20 mM stock. Causality note: 8-HQ derivatives are prone to oxidation; prepare fresh stocks or store aliquots at -80°C under argon.

  • Serial Dilutions: Prepare treatment concentrations in complete culture media. Crucial: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].

Phase 2: Cell Seeding and Treatment
  • Seed cells (e.g., 5,000–10,000 cells/well depending on the cell line's doubling time) in 100 µL of complete media in a flat-bottom 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment.

  • Aspirate the seeding media and apply 100 µL of the media containing the 8-HQ compound dilutions.

  • Self-Validating Controls Required:

    • Vehicle Control: Media + 0.5% DMSO (Validates solvent is non-toxic).

    • Assay Blank: Media only, no cells (Background absorbance).

    • Compound Blank: Media + highest concentration of 8-HQ compound, no cells (Validates that the compound does not spontaneously reduce MTT).

Phase 3: MTT Addition and Solubilization
  • After the desired treatment period (e.g., 48 or 72 hours), add 20 µL of the 5 mg/mL MTT stock solution directly to each well (final MTT concentration = 0.83 mg/mL).

  • Incubate the plate in the dark at 37°C for 2 to 4 hours. Check periodically under a microscope; viable cells will contain visible intracellular purple formazan granules.

  • The Wash Step (Critical): Carefully invert the plate or use a multi-channel pipette to aspirate the media entirely. Do not disturb the cell monolayer or the precipitated formazan crystals at the bottom of the well. This step completely removes the yellow/green 8-HQ compound and any extracellular metal complexes.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals[6].

  • Place the plate on an orbital shaker for 10 minutes at room temperature, protected from light, to ensure complete dissolution.

Phase 4: Data Acquisition
  • Measure the optical density (OD) using a microplate spectrophotometer at 570 nm .

  • Measure the background absorbance at 650 nm (this corrects for cellular debris and any microscopic plate imperfections).

  • Calculation:

    • Corrected OD = OD₅₇₀ - OD₆₅₀

    • % Viability =[(Corrected OD of Treated - Corrected OD of Blank) / (Corrected OD of Vehicle Control - Corrected OD of Blank)] × 100.

Troubleshooting & Best Practices

  • High Absorbance in Compound Blanks: If the wells containing only media and the 8-HQ derivative (no cells) show a purple color after MTT addition, the compound is acting as a direct reducing agent. If this occurs, the aspiration step (Phase 3, Step 3) must be executed flawlessly to prevent this artifact from skewing the cell viability data.

  • Micro-Precipitation: Due to the hydrophobicity of the benzamide and phenyl rings, the compound may crash out of solution upon addition to aqueous media[4]. Always inspect the highest concentration wells under a phase-contrast microscope prior to adding MTT. If crystals are visible, the concentration exceeds the thermodynamic solubility limit, and the resulting IC₅₀ data will be invalid.

  • Edge Effects: To prevent evaporation which concentrates the DMSO and drug, fill the outer perimeter wells of the 96-well plate with sterile PBS rather than using them for experimental data points.

References

  • Cater, M. A., et al. Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, ACS Publications. [Link][1]

  • Wikipedia Contributors. MTT assay. Wikipedia, The Free Encyclopedia. [Link][3]

  • Rai, Y., et al. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link][6]

Sources

Method

Application Note: Advanced Analytical Techniques for Measuring Metal Chelating Properties of 8-Hydroxyquinolines

Executive Summary 8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, primarily due to their robust bidentate metal-chelating capabilities. By coord...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, primarily due to their robust bidentate metal-chelating capabilities. By coordinating transition metals via their quinoline nitrogen and phenolic oxygen, 8-HQs modulate metalloenzyme activity, disrupt microbial metal homeostasis, and mitigate oxidative stress 1. This application note provides a comprehensive, self-validating methodological framework for quantifying the stoichiometry, thermodynamics, and binding affinities of 8-HQ metal complexes using orthogonal analytical techniques.

Mechanistic Principles of 8-HQ Chelation

The analytical detection of 8-HQ chelation relies on the physicochemical changes that occur upon metal binding:

  • Electronic Repartitioning: Coordination to a metal cation alters the electron density across the quinoline ring, shifting the π→π∗ and n→π∗ transitions. This results in quantifiable bathochromic (red) shifts in UV-Vis absorption [[2]]().

  • ESIPT Disruption: Free 8-HQ exhibits weak fluorescence due to non-radiative decay pathways driven by Excited-State Intramolecular Proton Transfer (ESIPT). Metal binding displaces the phenolic proton, blocking ESIPT, rigidifying the molecular framework, and inducing Chelation-Enhanced Fluorescence (CHEF) [[3]](), 4.

  • Proton Displacement: The coordination of a metal ion to the phenolic oxygen outcompetes the native proton (pKa ~9.9). This stoichiometric release of protons into the bulk solvent can be precisely tracked via potentiometry 5.

Analytical Workflow

G Start 8-HQ Ligand Preparation UV UV-Vis Spectrophotometry Start->UV Optical Shift Fluoro Fluorescence Spectroscopy Start->Fluoro ESIPT Modulation ITC Isothermal Titration Calorimetry Start->ITC Heat Exchange Potentio Potentiometric Titration Start->Potentio Proton Displacement Stoich Stoichiometry (n) UV->Stoich Job's Plot Affinity Binding Affinity (Kd / log β) Fluoro->Affinity Titration Curve ITC->Stoich ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Integration Potentio->Affinity Bjerrum Function

Analytical workflow for characterizing 8-hydroxyquinoline metal chelation properties.

Protocol I: UV-Vis Spectrophotometry & Job's Plot

Causality & Validation: The Method of Continuous Variation (Job's Plot) determines the binding stoichiometry ( n ) by finding the molar ratio that maximizes complex formation. To make this a self-validating system, the total concentration of metal plus ligand is kept strictly constant. If the maximum absorbance occurs at a mole fraction of 0.66 for the ligand, the stoichiometry is definitively 1:2 (Metal:Ligand) [[1]](), 2.

Step-by-Step Methodology:

  • Stock Preparation: Prepare equimolar stock solutions ( 1.0×10−4 M) of the 8-HQ derivative (in DMSO/buffer co-solvent) and the metal salt (e.g., CuSO4​ , ZnCl2​ ) in deionized water 1.

  • Spectral Scanning (Wavelength Optimization): Mix 1 eq of metal with 2 eq of 8-HQ. Scan from 250 nm to 500 nm against a ligand-only blank. Identify the isosbestic points and the new λmax​ corresponding exclusively to the metal-ligand complex (typically 360–400 nm) 1.

  • Continuous Variation: Prepare a series of 11 cuvettes. Vary the volume fractions of the metal and ligand stocks from 0.0 to 1.0 (e.g., 0 mL Metal + 1.0 mL Ligand; 0.1 mL Metal + 0.9 mL Ligand, up to 1.0 mL Metal + 0 mL Ligand), ensuring the final volume and total molarity remain identical across all samples.

  • Incubation & Measurement: Incubate for 15 minutes at 25°C to ensure thermodynamic equilibrium. Measure the absorbance of each solution at the complex-specific λmax​ .

  • Data Analysis: Plot Absorbance vs. Mole Fraction of the ligand ( χL​ ). The apex of the resulting parabola indicates the stoichiometric ratio.

Protocol II: Fluorescence Spectroscopy (ESIPT/CHEF)

Causality & Validation: Because 8-HQ is a weak fluorophore in its unbound state, metal-induced CHEF provides a high signal-to-noise ratio for calculating the dissociation constant ( Kd​ ). The self-validating control here is the titration of a non-chelating metal (e.g., Na+ or K+ ) to prove that fluorescence enhancement is strictly dependent on transition metal coordination 3, 6.

Step-by-Step Methodology:

  • Baseline Measurement: Place 2.0 mL of a 10μM 8-HQ solution (in HEPES buffer, pH 7.4, 1% DMSO) in a quartz cuvette. Excite at the ligand's λex​ (e.g., 380 nm) and record the baseline emission spectrum 3.

  • Titration: Add successive aliquots (0.1 to 2.0 equivalents) of a concentrated metal ion stock ( 1.0mM ) to the cuvette.

  • Equilibration: Stir for 3 minutes after each addition to allow the chelation ring to close and lock the fluorophore into its rigid, highly emissive conformation.

  • Quantification: Record the emission intensity at the complex's λem​ (typically ~500-550 nm) 6.

  • Kd Calculation: Plot the normalized fluorescence intensity ( ΔF/ΔFmax​ ) against the metal concentration. Fit the data to a non-linear 1:1 or 1:2 binding isotherm using the Benesi-Hildebrand equation to extract the Kd​ .

Protocol III: Isothermal Titration Calorimetry (ITC)

Causality & Validation: ITC directly measures the heat ( ΔH ) released or absorbed upon metal-ligand bond formation. It is the only technique that simultaneously resolves affinity ( Ka​ ), stoichiometry ( n ), and entropy ( ΔS ) in a single experiment 7, 8. To validate the system, a "heat of dilution" control (titrating metal into pure buffer) must be performed and subtracted from the raw binding data.

Step-by-Step Methodology:

  • Sample Degassing: Degas both the 8-HQ solution ( 50μM in the sample cell) and the metal solution ( 500μM in the injection syringe) under vacuum to prevent bubble formation, which causes severe thermal artifacts.

  • Parameter Setup: Set the calorimeter to 25°C. Program a sequence of 20-25 injections (e.g., 2μL each) with a 150-second spacing between injections to allow the thermal power to return to baseline 8.

  • Execution: Initiate the titration. The first injection is typically a dummy injection ( 0.5μL ) discarded during data analysis to account for syringe tip diffusion.

  • Control Titration: Empty and wash the cell. Fill with the exact same buffer used for the ligand. Repeat the metal titration to record the background heat of dilution.

  • Thermodynamic Fitting: Subtract the control data from the binding data. Integrate the area under each injection peak to yield kilocalories per mole of injectant. Fit the resulting sigmoidal isotherm to an independent binding sites model to extract ΔH , Ka​ , and n . Calculate ΔG and ΔS using ΔG=−RTlnKa​=ΔH−TΔS .

Protocol IV: Potentiometric Titration

Causality & Validation: Potentiometry calculates stability constants (log β ) by measuring the competitive displacement of protons by metal ions. Because 8-HQ has a phenolic -OH (pKa ~9.9), metal binding at physiological pH forces the deprotonation of this group 5. The self-validating core of this protocol is the rigorous pre-calibration of the glass electrode using a Gran plot to determine the exact standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ) under the specific experimental ionic strength.

Step-by-Step Methodology:

  • Electrode Calibration: Titrate a standard HCl solution with standard KOH at a constant ionic strength (e.g., 0.1M KCl ) at 25.0 ± 0.1°C under an Argon atmosphere. Use a Gran plot to calibrate the electrode to read −log[H+] directly 5.

  • Ligand Titration (Blank): Titrate a solution containing only 8-HQ ( 1.0mM ) and background electrolyte with KOH to determine the exact pKa values of the quinoline nitrogen and the phenolic oxygen.

  • Complexation Titration: Prepare solutions containing 8-HQ and the metal ion at various molar ratios (e.g., 1:1, 2:1, 3:1 ligand-to-metal).

  • Measurement: Titrate with KOH under Argon. The pH profile will shift to lower pH values compared to the free ligand curve, directly reflecting the extent of metal-induced proton displacement 9.

  • Speciation Modeling: Export the titration curves (Volume of base vs. pH) into speciation software (e.g., HYPERQUAD). Fit the data to calculate the stepwise stability constants ( logK1​,logK2​,logK3​ ).

Quantitative Data Summary

The following tables summarize the established stoichiometric ratios, stability constants, and optical properties of 8-HQ metal complexes, which serve as benchmark reference values for assay validation.

Table 1: Metal-Ligand Stoichiometry and Stability Constants for 8-Hydroxyquinoline (8HQ) 1

Metal IonStoichiometry (M:L)Stability Constant (log K)Analytical Method
Cu(II) 1:2 logK1​=12.1 , logK2​=11.2 Potentiometry
Fe(III) 1:3 logK1​=12.3 , logK2​=11.5 , logK3​=10.0 Potentiometry
Ni(II) 1:2 logK1​=9.8 , logK2​=8.5 Potentiometry
Co(II) 1:2 logK1​=9.5 , logK2​=8.2 Potentiometry
Zn(II) 1:2 logK1​=8.6 , logK2​=7.9 Potentiometry

Table 2: Spectrophotometric Properties of Metal-8HQ Complexes 1

Metal Ion λmax​ (nm)Molar Absorptivity ( ϵ ) ( L⋅mol−1⋅cm−1 )
Zn(II) 384 1.578×103
Cd(II) 400 0.75×104
Fe(III) 359Not Reported
Ni(II) 366Not Reported
Co(II) 371Not Reported

References

  • BenchChem. "Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay.
  • Prasad, G. D., et al. "Unveiling the highly selective time-dependent colorimetric response of 8-hydroxyquinoline and indolinium-conjugated donor-π-acceptor (D-π-A) hybrid for the detection of copper(II) ions." New Journal of Chemistry (RSC Publishing).
  • ACS Publications. "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." ACS Omega.
  • DergiPark. "Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline." DergiPark.
  • Dalton Transactions. "Calorimetric studies of the interactions of metalloenzyme active site mimetics with zinc-binding inhibitors." Dalton Transactions (RSC Publishing).
  • University of Technology Sydney (UTS). "New Metal Chelators for Chelation Therapy in Neurodegenerative Diseases.
  • Università degli Studi di Catania. "Acid-base properties of hydroxyquinolines in aqueous solution." .

  • RSC Publishing. "Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases." RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting the Betti or Mannich reaction for 8-hydroxyquinolines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the modified Mannich reaction (of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the modified Mannich reaction (often referred to as the Betti reaction when utilizing naphthols or 8-hydroxyquinolines).

Below, you will find mechanistic insights, validated protocols, and a targeted troubleshooting Q&A to ensure high-yield, regioselective aminomethylation of the 8-hydroxyquinoline (8-HQ) scaffold.

Reaction Workflow & Troubleshooting Logic

G A Aldehyde + Amine B Imine / Iminium Ion Formation A->B Condensation C Addition of 8-Hydroxyquinoline B->C F Issue: Bis-aminal Formation B->F Excess Amine D Electrophilic Aromatic Substitution (C7) C->D Nucleophilic Attack H Issue: Low Yield / No Reaction C->H Poor Reactivity E Target Mannich Base D->E G Fix: Adjust Stoichiometry / Acid Catalyst F->G G->B Recalibrate I Fix: Reflux in EtOH or use Microwave H->I I->C Optimize

Workflow and troubleshooting logic for the 8-HQ Betti/Mannich reaction.

Section 1: Mechanistic Inquiries (The "Why")

Q: Why does the Betti reaction of 8-hydroxyquinoline predominantly yield C7-substituted products rather than C5? A: The regioselectivity is governed by both kinetic and thermodynamic factors. The hydroxyl group at the C8 position is a strong electron-donating group, activating both the ortho (C7) and para (C5) positions for electrophilic aromatic substitution[1]. However, substitution occurs almost exclusively at C7. This causality is driven by the "ortho effect": the C8-hydroxyl proton forms a hydrogen bond with the incoming iminium nitrogen in the transition state, directing the electrophile to the adjacent C7 carbon. Furthermore, the final C7-aminomethyl product is thermodynamically stabilized by a strong intramolecular hydrogen bond between the phenolic OH and the newly introduced basic nitrogen.

Q: How does the choice of amine (primary vs. secondary) alter the reaction trajectory and side-product profile? A: The substitution degree of the amine dictates the reaction endpoint. Secondary amines (e.g., morpholine, piperidine) react to form a tertiary Mannich base, cleanly terminating the reaction sequence. Conversely, primary amines (e.g., aniline, benzylamine) form a secondary amine product. Because this secondary amine retains a lone pair and minimal steric hindrance, it remains nucleophilic. If not strictly controlled, it can react with a second equivalent of formaldehyde and 8-HQ to form symmetrical bis(8-hydroxyquinolin-7-yl)methane derivatives[2].

Section 2: Validated Experimental Methodologies (The "How")

To ensure a self-validating system, the following protocol isolates the iminium formation step from the nucleophilic attack, reducing side reactions.

Step-by-Step Protocol: Synthesis of 8-HQ Mannich Bases
  • Iminium Pre-formation: In an oven-dried round-bottom flask, dissolve the chosen amine (1.1 equiv.) and aldehyde (1.1 equiv.) in absolute ethanol (0.5 M concentration). Stir at room temperature for 30 minutes. Causality: Pre-forming the iminium ion prevents the aldehyde from reacting directly with 8-HQ (which can lead to unwanted polymerization or oxidation).

  • Nucleophilic Addition: Add 8-hydroxyquinoline (1.0 equiv.) to the stirring mixture.

  • Reaction Execution: Heat the mixture to reflux (70–80 °C) for 4–12 hours. Alternatively, for weak nucleophiles, transfer to a microwave reactor vial and irradiate at 80 °C for 15–30 minutes[3].

  • Validation & Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). Self-Validation Check: A successful reaction is indicated by the disappearance of the fluorescent 8-HQ starting material spot under UV (254 nm) and the appearance of a new spot that stains positive with Dragendorff's reagent (confirming the presence of a new basic amine).

  • Work-up: Cool the mixture to 0 °C. If the product precipitates, isolate via vacuum filtration and wash with ice-cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure and proceed to acid-base extraction (see troubleshooting Q3).

Optimization Parameters for 8-HQ Mannich Reactions
ParameterConditionTypical Yield (%)Reaction TimeCausality / Notes
Conventional EtOH, Reflux40 - 65%4 - 12 hStandard thermodynamic control; prone to bis-aminal formation if prolonged.
Microwave EtOH, 80 °C, MW75 - 95%15 - 30 minRapid, uniform heating overcomes the activation barrier quickly, minimizing the degradation of sensitive imines[3].
Solvent-free Neat, 80 °C60 - 80%2 - 4 hHigh concentration drives the equilibrium forward; requires liquid amine/aldehyde.
Acid Catalyzed Formic Acid / EtOH70 - 90%2 - 6 hProtonation of the aldehyde/imine drastically enhances electrophilicity, ideal for unreactive aromatic aldehydes[1].

Section 3: Troubleshooting Guide (The "What Went Wrong")

Q: My reaction yields a complex mixture with significant bis-aminal byproducts. How do I suppress this? A: Bis-aminal formation occurs when the amine reacts with multiple equivalents of the aldehyde before the 8-HQ can successfully attack. Fix: First, ensure strict 1:1:1 stoichiometry. Second, utilize an acid catalyst (such as a catalytic amount of HCl or running the reaction in formic acid). The acid increases the electrophilicity of the iminium ion, accelerating the C–C bond formation step (electrophilic aromatic substitution) so that it outcompetes competitive N-alkylation[4].

Q: I am observing very low conversions (<30%) when using aromatic amines (e.g., anilines) compared to aliphatic amines. What is the cause and solution? A: Aromatic amines are significantly less nucleophilic than aliphatic amines because their nitrogen lone pair is delocalized into the aromatic π -system. Consequently, the formation of the reactive iminium intermediate becomes a severe rate-limiting step. Fix: Switch from conventional thermal reflux to microwave irradiation. Microwave-assisted synthesis provides rapid energy transfer that overcomes the high activation energy barrier for imine formation with weak nucleophiles, frequently boosting yields from <30% to >75% in a fraction of the time[3].

Q: How do I efficiently separate the target Mannich base from unreacted 8-hydroxyquinoline? Silica gel chromatography is causing severe streaking. A: 8-HQ is notoriously difficult to purify via standard normal-phase chromatography due to its amphoteric nature and strong metal-chelating properties, which interact strongly with the acidic silanol groups on the silica gel. Fix: Bypass chromatography by utilizing an acid-base extraction protocol. The target Mannich base usually contains a newly introduced aliphatic or benzylic amine, which is significantly more basic than the quinoline nitrogen of the unreacted 8-HQ.

  • Dissolve the crude mixture in ethyl acetate.

  • Extract the organic layer with a weak aqueous acid (e.g., 5% acetic acid). This selectively protonates the more basic Mannich product, pulling it into the aqueous layer while leaving the less basic 8-HQ in the organic phase.

  • Collect the aqueous layer, neutralize slowly with saturated aqueous NaHCO3​ until the pH reaches ~8, and extract the precipitated pure product back into fresh ethyl acetate.

References

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb-vHqHcalnbyHcLqac3fXw5x6gUm0kZBHSNbCMTJNVN-GwFI_sl-BnIXzg_eetvYfiaaoQPee_iG0wgGlbp9lrlyqYIUbuUAIM7YYPApUbwRvZqguHEJAhI4buI36MGEWrNnHrTo_QYoJRYI=]
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIe4DeO1ldtUM2CXsECvux7aRqgjml0f1W0vzZaKp1pfygGQCVhzbRHPlA86F7HXhq3nrJzEqVqEZy1U8Z9e1GtK_E_0nkcRllDtMNjvfsrY1OM5tkp0sTd1b-QWjItblQ8A==]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe_1ZGy5X9IjgEFcy51rPDZdnmJd0_StI_uj4HWpMT5rrpp820_NF2UYag4INwq4r-dV702wCj9eJVRbf1CwPtHIHtfrd_hoQt9K-pql32ZAsdcR4-lq65oz4NsIt8Ovubt3qdXejkmQlZmvaCCoc60vpJtVDojyclIOw=]
  • Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2AGg4MzbunE9PpjDX_YifnygBfxz03N8srNlZnjcgbIfQs0--6pIf2zXRH7VcQAMMXsTt-Mnkg2nD-ZVviu-QHh3m_fJodgyNos_RnaYKBC4UgyAbjFKrCaB8vl_zxRumooEU7oK-sgR5A==]

Sources

Optimization

Technical Support Center: Optimizing Purification of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Welcome to the dedicated technical support center for the purification of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. This guide is designed for researchers, medicinal chemists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with purifying this Betti base derivative. Drawing upon established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, validated protocols, and expert insights to enhance the purity, yield, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this specific molecule?

A1: The purification of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide presents a unique set of challenges due to its molecular structure. It contains a basic quinoline nitrogen, an acidic phenolic hydroxyl group on the 8-hydroxyquinoline (8-HQ) moiety, and a polar benzamide group. This combination can lead to issues with solubility, streaking during chromatography due to strong interactions with silica gel, and difficulty in removing polar starting materials or byproducts.[1][2] The 8-HQ core is also a known metal chelator, which can sometimes introduce metallic impurities that affect purity and color.

Q2: What are the most likely impurities I will encounter after synthesis?

A2: The most common impurities originate from the starting materials of the Mannich-type (Betti) reaction: 8-hydroxyquinoline, benzaldehyde, and benzamide. Unreacted starting materials are the primary contaminants. Side reactions, such as the formation of bis-products or oxidation of the 8-hydroxyquinoline, can also occur. Hydrolysis of the benzamide group is another potential issue if the work-up conditions are too harsh.[3]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring purification.[4][5] Due to the conjugated aromatic system of the quinoline moiety, the compound is highly UV-active, making it easily visible on TLC plates with a fluorescent indicator (F₂₅₄) under a 254 nm UV lamp.[6] A well-chosen solvent system, typically a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, will allow you to track the disappearance of starting materials and the isolation of the pure product.[2][7]

Q4: What is a good starting point for a purification strategy?

A4: A robust purification strategy begins with an appropriate aqueous work-up post-reaction to remove the bulk of unreacted starting materials and catalysts. Following the work-up, the primary method for purification is typically recrystallization, as it is efficient for obtaining high-purity crystalline solids. If recrystallization fails to yield a pure product or results in low recovery, silica gel column chromatography is the recommended next step.[8][9]

Troubleshooting Guide: Recrystallization

This section addresses common issues encountered during the recrystallization of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide.

Problem 1: The compound "oils out" and does not form crystals upon cooling.

  • Potential Cause: The compound's melting point may be depressed by impurities, or the cooling rate is too rapid, preventing proper crystal lattice formation. The chosen solvent may also be too good of a solvent, even at low temperatures.

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% volume) of additional hot solvent to ensure you are not at the saturation point at high temperature.[10]

    • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the formation of high-quality crystals.

    • Solvent System Change: If the problem persists, the compound may be too soluble. Consider a different solvent or a mixed-solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[10][11] Re-heat to clarify and then cool slowly.

Problem 2: No crystals form, even after the solution has cooled completely.

  • Potential Cause: The solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[10]

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution to act as a template for crystal growth.

    • Increase Concentration: The solution may be too dilute. Gently evaporate some of the solvent by passing a stream of nitrogen or air over the surface and then attempt to cool and crystallize again.[10]

    • Use an Anti-Solvent: As described above, carefully add a miscible anti-solvent to the solution dropwise until turbidity is observed, then warm slightly and cool slowly.[10]

Problem 3: The resulting crystals are colored (e.g., yellow or brown), but the pure compound is expected to be off-white.

  • Potential Cause: Highly conjugated, colored impurities are present, which can co-crystallize with the product. This is common with 8-hydroxyquinoline derivatives.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in a minimal amount of hot recrystallization solvent. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.[9]

    • Hot Filtration: Swirl the mixture and keep it hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.

    • Crystallize: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.[9] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Data Presentation: Recrystallization Solvent Selection

Choosing the right solvent is critical for successful recrystallization.[12] The ideal solvent should dissolve the compound well when hot but poorly when cold. Small-scale trials are recommended.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Unlikely to be a good single solvent due to low solubility of the aromatic compound. May be used as an anti-solvent with polar organic solvents like ethanol or acetone.[11]
EthanolHigh78A good starting point. Often effective for recrystallizing benzamides and related polar compounds.[9][13]
MethanolHigh65Similar to ethanol, but its lower boiling point can sometimes be advantageous. Can be paired with chloroform.[13]
AcetoneMedium56A strong solvent, may show high solubility even when cold. Can be useful in a mixed system with a non-polar anti-solvent like hexanes.
Ethyl AcetateMedium77A versatile solvent. Often used in a mixed system with hexanes for both recrystallization and chromatography.[9]
DichloromethaneMedium40Often dissolves compounds at room temperature, making it less ideal for recrystallization unless used as the "good" solvent in a pair with an anti-solvent like hexanes.
TolueneLow111Can be effective for less polar compounds or for removing non-polar impurities.
Hexanes/HeptaneLow~69 / ~98Unlikely to dissolve the compound alone, even when hot. Primarily used as an anti-solvent.[13]

Troubleshooting Guide: Column Chromatography

This section provides guidance for purifying the compound using silica gel column chromatography.

Problem 1: The compound is streaking or tailing on the TLC plate.

  • Potential Cause: This is a common issue for compounds containing basic nitrogen groups like quinolines.[1] The basic nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your compound to travel more cleanly down the plate/column.

    • Reduce Sample Concentration: Overloading the TLC plate can also cause streaking. Ensure your spotting solution is not too concentrated.[2]

Problem 2: The compound will not move from the baseline (Rf = 0) or moves too quickly to the solvent front (Rf ≈ 1).

  • Potential Cause: The polarity of the mobile phase (eluent) is incorrect for your compound.

  • Solution:

    • Rf ≈ 0 (Stuck on Baseline): The eluent is not polar enough. Increase the proportion of the polar solvent in your mixture.[2][5] For example, if 20% ethyl acetate in hexanes is not working, try 40% or 60%. If that fails, consider switching to a more polar solvent system, such as dichloromethane/methanol.

    • Rf ≈ 1 (Runs with Solvent Front): The eluent is too polar. Decrease the proportion of the polar solvent.[2][5] If you are using 50% ethyl acetate in hexanes, try 20% or 10%.

Problem 3: Two spots (product and impurity) are very close together and cannot be separated.

  • Potential Cause: The selectivity of the solvent system is not sufficient to resolve the two compounds.

  • Solution:

    • Change Solvent System: Do not just alter the ratio; change the solvents themselves. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/acetone or toluene/ethyl acetate system. Different solvents interact with your compounds and the silica gel in different ways, which can dramatically alter the separation.

    • Use Gradient Elution: During column chromatography, start with a lower polarity eluent to first wash off less polar impurities. Then, gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind.[8] This is often more effective than running the entire column with a single solvent mixture (isocratic elution).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (with F₂₅₄ indicator).

  • Sample Preparation: Dissolve a tiny amount of your crude reaction mixture in a suitable volatile solvent like ethyl acetate or dichloromethane. Do the same for your starting materials.

  • Spotting: Use a capillary tube to spot the starting materials and the reaction mixture on the baseline. It is good practice to also include a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification.[6]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[2]

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm).[6] Circle the visible spots.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. An ideal Rf value for column chromatography is between 0.3 and 0.5.[5]

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is low, pre-adsorb the compound onto a small amount of silica gel (dry loading).[1] Evaporate the solvent and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system determined by prior TLC analysis (e.g., 10% ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 20%, then 40% ethyl acetate) to elute compounds of increasing polarity.[8]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Visualizations and Workflows

Diagram 1: General Purification Strategy

Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO3 wash) Start->Workup TLC1 TLC Analysis of Crude Product Workup->TLC1 Decision1 Is the product >90% pure with crystalline potential? TLC1->Decision1 Recryst Attempt Recrystallization Decision1->Recryst  Yes Column Perform Column Chromatography Decision1->Column No   TLC2 TLC Analysis of Crystals Recryst->TLC2 Decision2 Is purity acceptable? TLC2->Decision2 Decision2->Column No   End Pure Product Decision2->End  Yes TLC3 TLC Analysis of Fractions Column->TLC3 Combine Combine Pure Fractions & Evaporate Solvent TLC3->Combine Combine->End Start Recrystallization Attempt Fails Problem What is the issue? Start->Problem OilingOut Compound 'Oiled Out' Problem->OilingOut  Oiling NoCrystals No Crystals Formed Problem->NoCrystals No Growth   Sol_Oiling 1. Re-heat & Add more solvent 2. Cool SLOWLY 3. Change solvent system OilingOut->Sol_Oiling Sol_NoCrystals 1. Scratch flask / Add seed crystal 2. Concentrate solution 3. Add anti-solvent NoCrystals->Sol_NoCrystals Check Re-attempt Crystallization Sol_Oiling->Check Sol_NoCrystals->Check Success Pure Crystals Obtained Check->Success Success Failure Still Fails: Proceed to Column Chromatography Check->Failure Failure

Caption: A logical guide to troubleshooting common recrystallization problems.

References

Sources

Troubleshooting

how to improve the stability of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide in solution

Introduction: Understanding the Molecule Welcome to the technical support guide for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. This document provides in-depth troubleshooting and stabilization strategies for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

Welcome to the technical support guide for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. This document provides in-depth troubleshooting and stabilization strategies for researchers, scientists, and drug development professionals.

N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a complex molecule featuring three key functional regions:

  • An 8-hydroxyquinoline (8-HQ) core: A planar, lipophilic aromatic system known for its potent metal-chelating properties.[1] The phenolic hydroxyl group makes this region susceptible to oxidation.

  • A benzamide moiety: An amide bond that can be susceptible to pH-dependent hydrolysis.[2]

  • A central methylene bridge linking the two main aromatic systems via a secondary amine.

The unique combination of these groups presents specific stability challenges in solution. Degradation can manifest as a loss of potency, changes in solution color, or the formation of precipitates, compromising experimental results. This guide is designed to help you diagnose, troubleshoot, and prevent these issues.

FAQs - Quick Troubleshooting Guide
Question Probable Cause(s) Immediate Action & Recommendations
My solution is turning yellow/brown. What's happening? Oxidation. The 8-hydroxyquinoline core is likely oxidizing, forming colored quinone-like species.[3] This is often accelerated by high pH (alkaline conditions), exposure to oxygen, or the presence of trace metal ions.1. Protect from Light: Immediately store the solution in an amber vial or wrap it in foil. 2. Lower pH: Ensure the solution pH is neutral to slightly acidic (pH 5-7). Phenolic compounds are generally more stable at lower pH.[4] 3. Deoxygenate: Prepare future solutions using solvents sparged with an inert gas (Nitrogen or Argon). 4. Add Antioxidant: Consider adding a small amount of an antioxidant like BHT or ascorbic acid (see Protocol 2).
I'm seeing a loss of compound concentration over time in my HPLC analysis. Hydrolysis or Photodegradation. The amide bond may be cleaving (hydrolysis), especially in strongly acidic or basic solutions.[5][6] Alternatively, exposure to UV or ambient light can cause photodegradation of the quinoline ring.[7]1. Check pH: Verify the pH of your solution. Amide hydrolysis is often slowest near neutral pH.[8] 2. Control Temperature: Store stock solutions and samples at low temperatures (2-8°C or -20°C).[9] 3. Perform Forced Degradation: Use the protocol below (Protocol 3) to determine if the degradation is caused by acid, base, light, or heat.
My compound is precipitating out of solution. Poor Solubility or Physical Instability. The compound may have low solubility in the chosen solvent system. Changes in temperature or pH can also drastically affect solubility. For phenolic compounds, solubility can be lowest at neutral pH and increase at very acidic or alkaline pH.[10]1. Review Solvent Choice: Ensure you are using an appropriate solvent (e.g., DMSO, DMF, or ethanol for stock solutions). 2. Adjust pH: Cautiously adjust the pH. While increasing pH might improve solubility by deprotonating the phenol, it can accelerate oxidative degradation.[11] 3. Consider Co-solvents: For aqueous buffers, consider adding a percentage of an organic co-solvent (e.g., ethanol, PEG-400) to maintain solubility.
I see new, unexpected peaks in my chromatogram. Formation of Degradants. This confirms chemical degradation. The new peaks could correspond to the hydrolysis products (benzoic acid and the 8-HQ-amine fragment) or various oxidation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to confirm the degradation pathway. 2. Implement Stabilization Strategy: Based on the likely pathway (hydrolysis vs. oxidation), apply the appropriate strategies outlined in this guide (e.g., pH control, antioxidants, chelation).
In-Depth Guide to Degradation Pathways & Mitigation

Understanding the chemical "why" is crucial for effective stabilization. The structure of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide has two primary points of failure.

Pathway 1: Oxidation of the 8-Hydroxyquinoline Core

The phenolic hydroxyl group on the quinoline ring is a prime target for oxidation.

  • Mechanism: This process often proceeds via a free-radical mechanism. The phenolic proton is lost, forming a phenoxide ion, which is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions (like Cu²⁺ or Fe³⁺) acting as catalysts, or exposure to high-energy light.[12] The result is often the formation of highly colored quinone or quinone-imine structures, leading to the characteristic yellowing or browning of the solution.[3]

  • Causality: Alkaline conditions dramatically accelerate this process. At a pH above the pKa of the phenolic group (typically 8-10 for phenols), the compound exists predominantly as the more easily oxidized phenoxide anion.[4][11][13]

  • pH Control (Primary Strategy): Maintain the solution pH in the neutral to slightly acidic range (pH 5.0 - 7.0). This keeps the phenolic group protonated and significantly less susceptible to oxidation. Use a well-buffered system for aqueous solutions.

  • Inert Atmosphere: Oxygen is a key reactant. Preparing and storing solutions under an inert atmosphere (e.g., by sparging solvents with nitrogen or argon and sealing vials with a gas blanket) is highly effective.

  • Antioxidants: These molecules act as sacrificial agents, being preferentially oxidized over your compound.[14][15][16]

    • For Organic Solutions: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA).

    • For Aqueous Solutions: L-Ascorbic acid (Vitamin C) or sodium metabisulfite.

  • Chelating Agents: The 8-HQ moiety is itself a strong metal chelator.[1] However, if trace metals are a major concern, adding a stronger, water-soluble chelator like Ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions, preventing them from participating in redox cycling.

  • Photoprotection: Store all solutions in amber glass vials or wrapped in aluminum foil to prevent light-induced degradation.[7][17]

Pathway 2: Hydrolysis of the Benzamide Bond

The amide bond is the second point of vulnerability, susceptible to cleavage by water.

  • Mechanism: This reaction can be catalyzed by either acid or base.

    • Acid-Catalyzed: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6]

    • Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon.

  • Causality: The rate of hydrolysis is highly dependent on pH, typically being fastest at extreme pH values (e.g., < pH 3 and > pH 10) and slowest in the neutral pH range.[8]

  • Strict pH Control (Primary Strategy): The most effective method is to maintain the solution pH between 4 and 8, where amide hydrolysis rates are generally at a minimum. Conduct a pH-rate profile study (see Protocol 1) to find the "sweet spot" of maximum stability.

  • Temperature Control: Hydrolysis is a chemical reaction with an activation energy barrier. Storing solutions at reduced temperatures (e.g., 4°C or -20°C) will significantly slow the rate of degradation.

  • Solvent Choice: In non-aqueous solutions, use aprotic solvents (e.g., DMSO, DMF, Acetonitrile) that do not have labile protons and cannot participate in hydrolysis. Ensure solvents are anhydrous (dry).

Visualizing the Degradation Pathways

DegradationPathways cluster_main N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Main Parent Compound Ox_Intermediate Phenoxide Radical Main->Ox_Intermediate O₂, Metal Ions, Light (hv) High pH accelerates Hydrolysis_Products Benzoic Acid + 7-((phenylamino)methyl)quinolin-8-ol Main->Hydrolysis_Products H₂O (Acid or Base Catalyzed) Quinone Quinone-like Products (Colored) Ox_Intermediate->Quinone

Caption: Key degradation routes for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide.

Experimental Protocols for Stability Assessment

Do not guess; measure. These protocols will help you systematically determine the optimal storage conditions for your compound.

Protocol 1: pH-Rate Profile Study

This experiment determines the pH at which the compound is most stable.

Objective: To quantify the degradation rate as a function of pH.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with known composition (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Prepare Samples: Prepare identical solutions of your compound (~10-20 µM) in each buffer. Include a control sample in anhydrous acetonitrile or DMSO.

  • Incubate: Store all samples at a constant, elevated temperature (e.g., 40-50°C) to accelerate degradation to an observable timeframe. Protect all samples from light.

  • Analyze: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and immediately quench any reaction (e.g., by diluting in the mobile phase and cooling to 4°C). Analyze the concentration of the parent compound using a validated stability-indicating HPLC method.

  • Plot Data: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line is the pseudo-first-order rate constant, k.

  • Determine Optimal pH: Plot log(k) versus pH. The lowest point on this curve indicates the pH of maximum stability.

pH_Rate_Workflow A Prepare Buffer Series (pH 2-10) B Spike Compound into Each Buffer A->B C Incubate at Constant Temp (e.g., 50°C), Protected from Light B->C D Sample at Timepoints (0, 2, 4, 8... hrs) C->D E Analyze by HPLC D->E F Plot ln[C] vs. Time to get Rate (k) for each pH E->F G Plot log(k) vs. pH to Find Stability Minimum F->G

Caption: Workflow for conducting a pH-rate profile stability study.

Protocol 2: Screening for Effective Antioxidants

Objective: To determine if an antioxidant can prevent oxidative degradation.

Methodology:

  • Select Conditions: Choose a buffer where you observed degradation in the pH-rate study (e.g., pH 8).

  • Prepare Samples:

    • Control: Compound in buffer.

    • Test 1: Compound in buffer + 0.01% w/v BHT (if some organic co-solvent is present).

    • Test 2: Compound in buffer + 0.1% w/v Ascorbic Acid.

    • Test 3 (Inert): Compound in buffer, prepared using deoxygenated solvent and stored under nitrogen.

  • Incubate: Store samples at an elevated temperature (e.g., 40°C), exposed to air (except for Test 3). Monitor for color change and analyze by HPLC at time points (0, 24, 48 hours).

  • Evaluate: Compare the degradation rate and color of the test samples to the control. A significant reduction in degradation or color change indicates successful stabilization.

Protocol 3: Forced Degradation (Stress Testing)

Objective: To rapidly identify the main degradation pathways (hydrolysis, oxidation, photolysis).

Methodology:

  • Prepare Stock: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Dilute stock in 0.1 M HCl.

    • Base Hydrolysis: Dilute stock in 0.1 M NaOH.

    • Oxidation: Dilute stock in 3% H₂O₂.

    • Thermal: Dilute stock in a neutral buffer (pH 7) and heat at 70°C.

    • Photolytic: Dilute stock in a neutral buffer, place in a clear vial, and expose to direct UV light or sunlight.

    • Control: Dilute stock in a neutral buffer and keep at room temperature, protected from light.

  • Incubate & Analyze: After a set period (e.g., 24 hours), analyze all samples by HPLC-UV/MS.

  • Interpret Results:

    • Significant degradation in HCl/NaOH indicates hydrolytic instability .

    • Significant degradation in H₂O₂ indicates oxidative instability .

    • Significant degradation under light indicates photolytic instability .

    • By comparing the retention times and mass of the degradants to those seen in your routine samples, you can diagnose the primary cause of instability in your experiments.

Summary of Best Practices for Storage and Handling
  • Stock Solutions:

    • Prepare concentrated stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF.

    • Store stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Use vials with PTFE-lined caps to ensure a tight seal.

  • Aqueous/Working Solutions:

    • Prepare fresh daily from frozen stock aliquots.

    • Use a well-characterized buffer system at the empirically determined pH of maximum stability (likely slightly acidic, pH 5-7).

    • If oxidation is an issue, sparge the buffer with an inert gas before preparing the solution.

    • Always protect solutions from light by using amber vials or wrapping them in foil.

    • Keep working solutions on ice or in a cooled autosampler during long experiments.

References
  • A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Science Publishing. [Link]

  • Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Canadian Science Publishing. [Link]

  • Mechanism of hydrolysis of benzamide. Filo. [Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. [Link]

  • Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide. PubChem. [Link]

  • Photodegradation of quinoline in water. ResearchGate. [Link]

  • (A) Phenolic compound stability in solution (GLY), expressed as... ResearchGate. [Link]

  • Degradation of luminescence of tris-(8-hydroxyquinoline) aluminum (Alq3) on exposure to sunlight. ResearchGate. [Link]

  • Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. MDPI. [Link]

  • PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. TSI Journals. [Link]

  • The Role of Antioxidants in the Prevention and Treatment of Non-communicable Diseases. Dovepress. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Preparation of bis (8-hydroxyquinoline) manganese (Mnq2) and study on its photocatalytic degradation performance of methylene blue. ResearchGate. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. [Link]

  • Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Bentham Open. [Link]

  • Chemical Properties of N-benzyl-N-methyl-benzamide. Cheméo. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC. [Link]

  • The role of antioxidants in polymer conservation. Sabinet African Journals. [Link]

  • Direct C4–H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. PMC. [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed. [Link]

  • 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid. PubChem. [Link]

  • Effects of pH on amidase activity (a) and stability (b). For the... ResearchGate. [Link]

  • Therapeutic potential of [(8-hydroxyquinolin-7-yl)(phenyl)methylamino] benzoic acid regioisomers against human-intoxicating botulinum neurotoxin serotypes: computational modeling to in vivo protection. ResearchGate. [Link]

  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. PubMed. [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. [Link]

  • Acidity of Phenols. Chemistry LibreTexts. [Link]

Sources

Optimization

enhancing the bioavailability of 8-hydroxyquinoline compounds for in vivo studies

Welcome to the 8-Hydroxyquinoline (8-HQ) In Vivo Bioavailability Support Center . As a Senior Application Scientist, I have designed this technical hub to help you troubleshoot the complex pharmacokinetics, formulation c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 8-Hydroxyquinoline (8-HQ) In Vivo Bioavailability Support Center . As a Senior Application Scientist, I have designed this technical hub to help you troubleshoot the complex pharmacokinetics, formulation challenges, and metabolic hurdles associated with 8-HQ and its derivatives.

8-HQ is a privileged scaffold with potent metal-chelating, anticancer, and antimicrobial properties. However, its translation to in vivo models is historically plagued by poor aqueous solubility, rapid hepatic glucuronidation, and erratic bioavailability. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome these barriers.

MODULE 1: Nanocarrier Formulation & Encapsulation

Q: When formulating 8-HQ into PEGylated liposomes, my encapsulation efficiency (EE%) rarely exceeds 40%, and the drug leaks rapidly in serum. How can I stabilize the formulation?

The Scientist's Insight (Causality): 8-HQ is a potent bidentate metal chelator. In standard laboratory buffers (like PBS), trace transition metals (Cu²⁺, Fe³⁺, Zn²⁺) induce premature complexation. This alters 8-HQ's partition coefficient, causing it to precipitate at the lipid-water interface rather than intercalating deeply into the hydrophobic lipid bilayer. Furthermore, the planar structure of 8-HQ can disrupt lipid packing if the cholesterol ratio is suboptimal, leading to serum-induced leakage. Encapsulating 8-HQ within liposomes or polymeric nanoparticles can increase its relative bioavailability by up to eightfold compared to free drug suspensions[1].

Solution: Utilize strictly metal-free hydration buffers and optimize the lipid matrix with high-transition-temperature lipids (e.g., DSPC) and cholesterol to rigidify the membrane. PEGylation (using DSPE-mPEG2000) is mandatory to shield the carrier from opsonization and reticuloendothelial system (RES) clearance[2].

Protocol 1: Self-Validating Preparation of 8-HQ PEGylated Liposomes

This protocol incorporates an internal validation loop to ensure the lipid bilayer is intact and free of unencapsulated drug before in vivo administration.

  • Lipid Film Formation: Dissolve DSPC, Cholesterol, and DSPE-mPEG2000 (molar ratio 55:40:5) alongside 8-HQ in a chloroform/methanol (2:1 v/v) mixture.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 60°C to form a thin, uniform lipid film. Dry under a vacuum desiccator overnight to remove trace solvents.

  • Metal-Free Hydration: Hydrate the film with Chelex-100 treated, metal-free HEPES buffer (pH 7.4) at 65°C (above the phase transition temperature of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLVs through polycarbonate membranes (200 nm, then 100 nm) at 65°C for 10 cycles to generate unilamellar vesicles.

  • Self-Validation & Purification:

    • Validation Step: Pass the suspension through a Sephadex G-50 size-exclusion column. The liposomes will elute in the void volume, while unencapsulated 8-HQ will be retained.

    • Quantification: Lyse an aliquot of the purified liposomes with 1% Triton X-100. Measure 8-HQ absorbance via UV-Vis at 258 nm. A successful batch must yield an EE% > 75% and a polydispersity index (PDI) < 0.2. If EE% is lower, trace metals are likely present in your hydration buffer.

LiposomeWorkflow N1 1. Lipid + 8-HQ (Chloroform/MeOH) N2 2. Rotary Evaporation (Thin Film Formation) N1->N2 N3 3. Hydration (Metal-Free HEPES) N2->N3 N4 4. Extrusion (Size Control <100nm) N3->N4 N5 5. SEC Purification (Validation: EE% > 75%) N4->N5

Caption: Step-by-step self-validating liposomal encapsulation workflow for hydrophobic 8-HQ derivatives.

MODULE 2: Prodrug Strategies & TME Targeting

Q: My 8-HQ-glucuronide prodrug completely eradicates cancer cells in vitro when exogenous β -glucuronidase is added, but shows zero efficacy in my murine xenograft model. Why is the bioavailability at the tumor site failing?

The Scientist's Insight (Causality): While your prodrug is stable in systemic circulation, its activation relies entirely on local β -glucuronidase activity within the tumor microenvironment (TME). If the TME is not sufficiently acidic, the enzyme remains inactive. Furthermore, endogenous UDP-glucuronosyltransferase (UDPGT) in the liver will rapidly reconjugate any prematurely released 8-HQ at the 8-hydroxyl position, leading to rapid renal clearance[3].

Solution: You must actively manipulate the TME to exploit the Warburg effect. By pre-treating the subject with D-glucose, you induce selective tumor acidification via lactic acid buildup. This hyperactivates local β -glucuronidase, driving the localized release of the 8-HQ aglycone[3]. Alternatively, consider synthesizing 8-HQ glycoconjugates (e.g., D-glucose or D-galactose linked via a 1,2,3-triazole) to bypass the enzyme entirely and target overexpressed GLUT transporters[4].

Protocol 2: In Vivo TME Acidification and Prodrug Activation Assay

This protocol utilizes a pharmacokinetic control group to validate that tumor accumulation is strictly enzyme- and pH-dependent.

  • Baseline Establishment: Fast tumor-bearing mice (e.g., RIF-1 xenografts) for 12 hours prior to the experiment to normalize blood glucose levels.

  • TME Acidification: Administer D-glucose (5 g/kg) and NaHCO₃ via intraperitoneal (IP) injection. Wait 60 minutes to allow for tumor glycolysis and subsequent lactic acid accumulation.

  • Prodrug Administration: Inject the 8-HQ-glucuronide prodrug intravenously (IV).

  • Self-Validation (Tissue Clearance Assay):

    • Validation Step: Sacrifice a subset of mice at 30, 60, and 120 minutes post-injection. Harvest tumor, liver, and kidney tissues.

    • Analysis: Homogenize tissues and quantify both the prodrug (8-HQ-GlcA) and the active aglycone (8-HQ) via LC-MS/MS. The system is validated if the tumor-to-liver ratio of free 8-HQ is >3:1 at 60 minutes. If free 8-HQ is high in the liver, your prodrug is undergoing premature systemic hydrolysis.

Metabolism N1 8-HQ Prodrug (e.g., Glycoconjugate) N2 Systemic Circulation (Protected from UDPGT) N1->N2 N3 Tumor Microenvironment (Acidified via D-Glucose) N2->N3 N4 Active 8-HQ Released (High Local Bioavailability) N3->N4 N5 Free 8-HQ (Unprotected Administration) N6 Hepatic First-Pass (Rapid Glucuronidation) N5->N6 N7 Renal Excretion (Inactive Metabolite) N6->N7

Caption: Pharmacokinetic pathways comparing protected 8-HQ prodrugs versus unprotected free 8-HQ.

MODULE 3: Structural Modifications for Pharmacokinetic Enhancement

Q: I am utilizing 8-HQ to deliver therapeutic metals (e.g., Ruthenium) to multidrug-resistant (MDR) tumors, but the resulting complexes are highly insoluble, leading to erratic bioavailability. How can I fix this?

The Scientist's Insight (Causality): Stoichiometric complexation of 8-HQ with transition metals neutralizes the ligand's polar groups. This creates a highly hydrophobic, uncharged complex that rapidly aggregates in aqueous media, preventing cellular uptake.

Solution: Modify the 8-HQ scaffold before complexation. Synthesizing 8-hydroxyquinoline-derived Mannich bases (e.g., adding a piperidine ring to form HQCl-pip) introduces a protonatable amine. When these are formed into organometallic half-sandwich complexes (e.g., with Rh(III) or Ru(II)), the resulting compounds exhibit drastically improved aqueous solubility, retain their anticancer activity, and can bind to human serum albumin for enhanced systemic transport[5].

Quantitative Comparison of 8-HQ Bioavailability Enhancement Strategies

To guide your experimental design, the table below summarizes the quantitative impact of various formulation and structural strategies on 8-HQ bioavailability and efficacy.

Delivery StrategyMechanism of EnhancementBioavailability / Solubility ImpactTypical IC₅₀ (Cancer Models)Limitations
Free 8-HQ (Baseline) NonePoor aqueous solubility; rapid hepatic clearance> 100 µMHigh toxicity to normal tissues; rapid excretion.
PEGylated Liposomes EPR effect; RES evasion; lipid bilayer intercalation~8-fold increase in relative oral/systemic bioavailability[1]N/A (Carrier dependent)Requires strict metal-free formulation to prevent leakage.
8-HQ Glycoconjugates Targets GLUT transporters; bypasses first-pass metabolismHigh aqueous solubility; targeted tumor accumulation[4]~ 49.5 µM (MCF-7, when co-delivered with DOX)[6]Relies on specific TME enzyme overexpression.
Rh(III) Mannich Bases Introduces protonatable amines; albumin bindingEnhanced aqueous stability and systemic circulation[5]~ 0.19 µM (MDR MES-SA/Dx5)[5]Complex synthesis; requires organometallic expertise.
Supramolecular Hydrogels pH-responsive sustained releaseProlonged release in acidic TME; synergistic co-delivery[6]Dose reduction by up to 70.5%[6]Thixotropic properties must be carefully tuned for injection.

Sources

Troubleshooting

refining assay conditions for consistent results with n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Welcome to the Technical Support Center for 8-hydroxyquinoline (8HQ) based epigenetic inhibitors. N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a potent small molecule synthesized via a 3-component Betti reactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-hydroxyquinoline (8HQ) based epigenetic inhibitors. N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a potent small molecule synthesized via a 3-component Betti reaction, designed to target 2-oxoglutarate (2OG) dependent oxygenases, primarily the KDM4 (Jumonji C) family of histone demethylases[1].

Because its mechanism of action relies on bidentate chelation of the active-site ferrous iron (Fe(II)) and competition with the 2OG co-substrate[2], your assay conditions rigorously dictate its apparent potency and reproducibility. This guide provides causality-driven troubleshooting, quantitative baselines, and a self-validating protocol to ensure consistent experimental results.

I. Core Mechanism of Action

To troubleshoot effectively, you must first understand the molecular environment in which this inhibitor operates. The compound disrupts the standard demethylation workflow by sequestering the essential metal cofactor[3].

G KDM4 KDM4 Enzyme (Active Site) Product H3K9me2 + Succinate + CO2 KDM4->Product Demethylation Fe2 Fe(II) Cofactor Fe2->KDM4 Binds TwoOG 2-Oxoglutarate (Co-substrate) TwoOG->KDM4 Binds O2 O2 O2->KDM4 Substrate H3K9me3 (Substrate) Substrate->KDM4 Inhibitor N-[(8-hydroxyquinolin-7-yl) (phenyl)methyl]benzamide Inhibitor->KDM4 Competes with 2OG Inhibitor->Fe2 Chelates

Mechanism of KDM4 inhibition by 8HQ derivatives via Fe(II) chelation.

II. Troubleshooting FAQs

Q1: My IC50 values for N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide fluctuate wildly between different assay runs. What is the fundamental cause? A1: The most common culprit is poor control of the Fe(II) and ascorbate concentrations in your assay buffer. As an 8HQ derivative, this compound acts as a competitive inhibitor against 2OG but also directly chelates the active-site Fe(II)[3]. If your assay buffer contains trace metal contaminants, or if the supplemented ferrous ammonium sulfate (FAS) oxidizes to Fe(III), the effective concentration of the inhibitor available to bind the enzyme decreases, artificially inflating the IC50.

Q2: I am using an AlphaScreen / TR-FRET assay to measure H3K9me3 demethylation, but I am seeing high background and signal quenching at higher inhibitor concentrations. Why? A2: 8-Hydroxyquinoline derivatives possess inherent photophysical properties. They can exhibit autofluorescence or act as inner-filter effect quenchers at the excitation/emission wavelengths used in proximity-based luminescent assays. This leads to false positives or non-linear dose-response curves[4]. Solution: You must orthogonalize your results using a label-free assay, such as the mass spectrometry protocol detailed in Section IV.

Q3: The compound shows an IC50 in the low micromolar range in vitro, but I see no increase in H3K9me3 levels in my cell-based Western blots. How do I improve cellular translation? A3: This is a classic challenge with metal-chelating 2OG oxygenase inhibitors. In the intracellular environment, the compound must compete with high physiological concentrations of 2OG (often in the millimolar range) and a vast pool of intracellular iron[1]. Furthermore, the polarity of the amide and hydroxyl groups can limit membrane permeability. Solution: Ensure your cell media is not over-supplemented with iron. If permeability remains an issue, researchers often synthesize ester prodrugs of the 8HQ scaffold to mask polar groups during cellular entry[1].

III. Quantitative Data: Assay Sensitivities

The apparent potency of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is highly sensitive to buffer composition. Use the table below to benchmark your assay conditions.

Assay VariableStandard ConditionDeviant ConditionEffect on Apparent IC50Mechanistic Causality
Fe(II) Concentration 1 µM10 µM⬆️ Increases (Loss of potency)Excess iron in the buffer sequesters the 8HQ chelator in solution, preventing it from binding the enzyme's active site.
2-Oxoglutarate (2OG) 10 µM (near Km​ )1 mM (Physiological)⬆️ IncreasesThe inhibitor is competitive with 2OG; high 2OG outcompetes the inhibitor for the active site.
Ascorbate 100 µM (Fresh)Oxidized / Omitted⬇️ Decreases (Erratic)Lack of ascorbate allows Fe(II) to oxidize to Fe(III), inactivating the enzyme and altering chelation dynamics.
Carrier Protein 0.01% Tween-201% BSA⬆️ IncreasesHighly lipophilic benzamide derivatives may non-specifically bind to serum albumins, reducing the free drug fraction.
IV. Standardized Methodology: Label-Free Mass Spectrometry Assay

To avoid the fluorescence interference common with 8HQ derivatives, we recommend this self-validating MALDI-TOF mass spectrometry protocol.

Self-Validating Design: This protocol includes an internal standard (heavy-labeled peptide) to normalize ionization efficiency and a no-enzyme control to validate baseline substrate stability.

Step 1: Reagent Preparation (Critical for Fe(II) Stability)

  • Prepare a 10x Assay Buffer: 500 mM HEPES (pH 7.5), 0.1% Tween-20, and 1 mg/mL BSA.

  • Crucial: Prepare 100 mM Ferrous Ammonium Sulfate (FAS) in 20 mM HCl to prevent rapid oxidation. Dilute to working concentration (10 µM) in water immediately before use.

  • Prepare 100 mM L-ascorbic acid in water fresh daily.

Step 2: Enzyme-Inhibitor Pre-incubation

  • In a 384-well microplate, add 5 µL of KDM4A enzyme (final concentration 10 nM) diluted in 1x Assay Buffer containing 1 µM FAS and 100 µM ascorbate.

  • Add 1 µL of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide (titrated in DMSO, final DMSO concentration 1%).

  • Incubate at room temperature for 15 minutes to allow the 8HQ moiety to establish thermodynamic equilibrium with the active-site Fe(II)[3].

Step 3: Reaction Initiation

  • Initiate the demethylation reaction by adding 4 µL of a substrate mix containing 10 µM 2-oxoglutarate (2OG) and 1 µM H3K9me3 peptide (e.g., ARTKQTAR(Kme3)STGGKAPRKQLA-NH2).

  • Incubate at room temperature for 30 minutes.

Step 4: Quenching and MALDI-TOF Analysis

  • Quench the reaction by adding 10 µL of 1% trifluoroacetic acid (TFA) containing 0.5 µM of a heavy-isotope labeled H3K9me2 internal standard.

  • Spot 1 µL of the quenched reaction onto a MALDI target plate pre-spotted with alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix.

  • Analyze via MALDI-TOF MS, calculating the ratio of the product peak (H3K9me2) to the internal standard to determine the precise extent of inhibition without fluorophore interference[1].

V. Troubleshooting Logic Tree

Use this decision matrix if you encounter sudden shifts in your assay performance.

Troubleshooting Start Inconsistent IC50 in Biochemical Assay CheckFe Check Fe(II) & Ascorbate Concentrations Start->CheckFe CheckAssay Check Assay Format (AlphaScreen/TR-FRET) Start->CheckAssay FeFix Standardize Fe(II) to 1 µM Prepare fresh Ascorbate CheckFe->FeFix Variable Fe(II) AssayFix Switch to Orthogonal Mass Spec Assay CheckAssay->AssayFix Signal Quenching

Troubleshooting logic for inconsistent IC50 results with 8HQ derivatives.

VI. References
  • Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: rsc.org URL:

  • Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - PubMed Source: nih.gov URL:

  • Title: Inhibitors of Protein Methyltransferases and Demethylases - PMC - NIH Source: nih.gov URL:

  • Title: Full article: Small molecule KDM4s inhibitors as anti-cancer agents - Taylor & Francis Source: tandfonline.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 8-Hydroxyquinoline Derivatives as Anticancer Agents: A Focus on n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, including potent a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, including potent anticancer properties.[1][2] This is largely attributed to its ability to chelate essential metal ions, thereby disrupting various cellular processes in cancer cells. This guide provides a comprehensive comparison of the anticancer potential of a specific derivative, n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide , against other prominent 8-hydroxyquinoline-based anticancer agents. Due to the limited publicly available data on the specific anticancer activity of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide, this guide will draw comparisons with its closest structural analogs, the 7-substituted 8-hydroxyquinoline Mannich bases, and other well-characterized 8HQ derivatives.

The 8-Hydroxyquinoline Scaffold: A Platform for Anticancer Drug Design

The anticancer activity of 8-hydroxyquinoline derivatives is intrinsically linked to their function as metal chelators and ionophores.[3] By forming stable complexes with divalent and trivalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), these compounds can disrupt the delicate metal homeostasis within cancer cells.[1][3] This disruption triggers a cascade of events, including the generation of reactive oxygen species (ROS), inhibition of the proteasome, and ultimately, the induction of apoptosis (programmed cell death).[3][4] The lipophilicity of the 8HQ-metal complexes facilitates their transport across cellular membranes, enhancing their intracellular activity.[3]

The versatility of the 8HQ scaffold allows for extensive structural modifications, particularly at the C2, C5, and C7 positions, to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[5] These modifications can influence the compound's metal-binding affinity, lipophilicity, and interaction with specific cellular targets, thereby modulating its anticancer efficacy and selectivity.[5][6]

In Focus: n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide - A Structurally Intriguing Derivative

n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a Mannich base derivative of 8-hydroxyquinoline. Mannich reactions are a powerful tool in medicinal chemistry for the synthesis of complex molecules with diverse biological activities.[6] The synthesis of this compound would typically involve a one-pot condensation of 8-hydroxyquinoline, benzaldehyde, and benzamide.

The introduction of aromatic moieties, such as the phenyl and benzamide groups in the target compound, can significantly influence the molecule's properties. These bulky aromatic groups can enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, the amide linkage introduces a hydrogen bond donor and acceptor, which could facilitate interactions with biological targets.

Comparative Analysis with Other 8-Hydroxyquinoline Derivatives

To provide a comprehensive overview, we will now compare the anticipated profile of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide with well-established 8-hydroxyquinoline-based anticancer agents.

Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)

Clioquinol (CQ) is one of the most extensively studied 8HQ derivatives. Initially used as an antimicrobial agent, its anticancer properties have gained significant attention.[5][6]

Mechanism of Action: Clioquinol's anticancer activity is multifaceted. It acts as a metal ionophore, transporting zinc and copper ions into cancer cells, which disrupts cellular homeostasis and induces apoptosis.[5][6] It has also been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of misfolded proteins and cell death.[8] Furthermore, clioquinol can independently target the NF-κB and lysosome pathways, both of which are crucial for cancer cell survival.[9]

Anticancer Activity: Clioquinol has demonstrated cytotoxicity against a broad range of human cancer cell lines, with IC₅₀ values typically in the low micromolar range.[6][10] In vivo studies have also confirmed its ability to inhibit tumor growth in xenograft models.[5][6]

PBT2 (2-((Dimethylamino)methyl)-5,7-dichloro-8-hydroxyquinoline)

PBT2 is another notable 8HQ derivative that has been investigated for its therapeutic potential in neurodegenerative diseases and cancer.[11]

Mechanism of Action: Similar to clioquinol, PBT2 functions as a metal ionophore, particularly for copper and zinc.[11] However, studies suggest that PBT2 may act through a different mechanism than other 8HQs. While it is a weaker copper ionophore than clioquinol, it exhibits higher cytotoxicity in some cancer cell lines.[11] This suggests that its anticancer effects may not solely depend on its ionophoric activity.

Anticancer Activity: PBT2 has shown potent anticancer activity in various cancer models. Its ability to disrupt metal homeostasis makes it a promising candidate for further investigation.

8-Hydroxyquinoline-2-carboxaldehyde and its Derivatives

Modifications at the 2-position of the 8HQ scaffold have led to the development of potent anticancer agents. 8-Hydroxyquinoline-2-carboxaldehyde serves as a key intermediate for the synthesis of various Schiff bases and hydrazones with significant cytotoxic activity.[4]

Mechanism of Action: Derivatives of 8-hydroxyquinoline-2-carboxaldehyde, particularly their metal complexes (e.g., with copper), often exhibit enhanced anticancer activity.[8] These compounds can induce apoptosis through the generation of ROS and subsequent DNA damage.[4]

Anticancer Activity: Schiff base and hydrazone derivatives of 8-hydroxyquinoline-2-carboxaldehyde, and their metal complexes, have demonstrated impressive cytotoxicity against various cancer cell lines, with IC₅₀ values often in the sub-micromolar to low micromolar range.[4]

Quantitative Comparison of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various 8-hydroxyquinoline derivatives against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic potency. A lower IC₅₀ value indicates a higher potency.

Table 1: IC₅₀ Values of Clioquinol against Various Cancer Cell Lines

Cancer Cell LineIC₅₀ (µM)Reference
Raji (Burkitt's lymphoma)6[10]
A2780 (Ovarian carcinoma)10[10]
HeLa (Cervical carcinoma)1.9[10]
PC-3 (Prostate carcinoma)43[10]
MCF-7 (Breast adenocarcinoma)20[10]
U-87 MG (Glioblastoma)15[10]
HT-29 (Colon adenocarcinoma)25[10]
HL-60 (Promyelocytic leukemia)8[10]

Table 2: IC₅₀ Values of 8-Hydroxyquinoline-2-carboxaldehyde and its Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline-2-carboxaldehydeMultiple Lines12.5–25 µg/mL[2]
8-Hydroxyquinoline-2-carboxaldehydeHep3B (Hepatocellular carcinoma)6.25±0.034 µg/mL[2]
Schiff Base Derivatives (General)A375 (Melanoma)< 10
Cu(II) Complexes of Schiff BasesA375 (Melanoma)More active than Zn complexes
Zn(II) Complexes of Schiff BasesA375 (Melanoma)< 10
Oxidovanadium(IV) complexes of benzohydrazonesA-375 (Melanoma)< 6.3
Oxidovanadium(IV) complexes of benzohydrazonesA-549 (Lung carcinoma)> 20

Table 3: IC₅₀ Values of Other 8-Hydroxyquinoline Derivatives and Metal Complexes

CompoundCancer Cell LineIC₅₀ (µM)Reference
Copper complexes of 8-HQ derivativesHeLa, PC31.3 - 16.2[5]
8-HQ-hydrazone copper(II) complexesA-375 (Melanoma)low µM range
8-HQ-hydrazone copper(II) complexesA-549 (Lung carcinoma)low µM range
Zinc and copper complexes of 5,7-dihalo-substituted-8HQsHepatoma, Ovarian, Non-small-cell lung0.0014 - 32.13

Signaling Pathways and Experimental Workflows

The anticancer effects of 8-hydroxyquinoline derivatives are often mediated through the induction of apoptosis. A common pathway involves the generation of intracellular ROS, leading to mitochondrial dysfunction and the activation of caspases, the key executioner enzymes of apoptosis.

G cluster_0 8-Hydroxyquinoline Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Apoptosis Induction HQ_Derivative 8-Hydroxyquinoline Derivative Metal_Homeostasis Disruption of Metal Homeostasis HQ_Derivative->Metal_Homeostasis Proteasome_Inhibition Proteasome Inhibition HQ_Derivative->Proteasome_Inhibition ROS_Generation Increased ROS Generation Metal_Homeostasis->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS_Generation->DNA_Damage Protein_Accumulation Misfolded Protein Accumulation Proteasome_Inhibition->Protein_Accumulation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation DNA_Damage->Caspase_Activation Protein_Accumulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by 8-hydroxyquinoline derivatives.

Experimental Protocols

To aid researchers in the evaluation of novel 8-hydroxyquinoline derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against compound concentration to determine the IC₅₀ value.

G A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizer (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT assay.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Protocol (using a commercial luminescent kit, e.g., Caspase-Glo® 3/7):

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is quantified, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Conclusion

The 8-hydroxyquinoline scaffold represents a highly promising platform for the development of novel anticancer agents. While direct experimental evidence for the anticancer activity of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is currently lacking, its structural similarity to other potent 7-substituted 8-hydroxyquinoline Mannich bases suggests it is a compound of significant interest. Its aromatic substituents may enhance its cellular uptake and target interactions.

In comparison, established derivatives like clioquinol and PBT2 have demonstrated broad-spectrum anticancer activity through their ability to disrupt metal homeostasis and induce apoptosis. Furthermore, derivatives of 8-hydroxyquinoline-2-carboxaldehyde, especially when complexed with metals, have shown remarkable cytotoxicity.

Future research should focus on the synthesis and in-depth biological evaluation of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide and its analogs. The experimental protocols provided in this guide offer a robust framework for such investigations. A thorough understanding of the structure-activity relationships of these compounds will be crucial for the rational design of more effective and selective 8-hydroxyquinoline-based anticancer drugs.

References

  • Ding WQ, Liu B, Vaught JL, Yamauchi H, Lind SE. Anticancer activity of the antibiotic clioquinol. Cancer Res. 2005 Apr 15;65(8):3389-95. Available from: [Link]

  • IC 50 values of clioquinol for the viability of human cancer cell lines. ResearchGate. Available from: [Link]

  • Ding WQ, Lind SE. Clioquinol: a novel anticancer agent. In Vivo. 2009 May-Jun;23(3):395-9.
  • Yu H, Lou JR, Ding WQ. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells. Anticancer Res. 2010 Jun;30(6):2087-92.
  • Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available from: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. 2023;11:1164101. Available from: [Link]

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. J Inorg Biochem. 2023 Jan;238:112041.
  • Chen D, Cui QC, Yang H, et al. Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts. Cancer Res. 2007 Feb 15;67(4):1636-44.
  • Zhang H, Li Z, Liu H, et al. Anti-prostate cancer activity of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide copper complexes by fluorescent microscopic imaging. Oncotarget. 2017 Nov 15;8(65):109355-109364.
  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Med Chem Lett. 2012 Dec 13;4(1):71-75. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020 Sep 18;25(18):4321. Available from: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. CNR-IRIS. Available from: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Europe PMC. Available from: [Link]

  • PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics. 2020 Dec 23;12(12):2053-2064. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes. RUN. Available from: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. ResearchGate. Available from: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Europe PMC. Available from: [Link]

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. PMC. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • Copper-dependent cytotoxicity of 8-Hydroxyquinoline derivatives correlates with their hydrophobic. AWS. Available from: [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. Available from: [Link]

  • Novel 2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid analogs targeting the active site of botulinum neurotoxins: designing, synthesis, and biological evaluation. ResearchGate. Available from: [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available from: [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix. ResearchGate. Available from: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. PMC. Available from: [Link]

  • Green synthesis and antitumor activities of 8-hydroxyquinoline-7-carboxyaldehyde aroylhydrazone Schiff bases. ResearchGate. Available from: [Link]

  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. ResearchGate. Available from: [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. Available from: [Link]

  • IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays.. ResearchGate. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available from: [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied.. ResearchGate. Available from: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available from: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available from: [Link]

Sources

Comparative

Comparative IC50 Analysis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide Analogs

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of privileged scaffolds is critical. The 8-hydroxyquinoline (8-HQ) core is a well-documented bidentate metal chelator.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of privileged scaffolds is critical. The 8-hydroxyquinoline (8-HQ) core is a well-documented bidentate metal chelator. When functionalized into N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide (widely known in screening libraries as MMV666080) and its analogs, the scaffold exhibits remarkable target divergence.

This guide objectively compares the IC50 values of this chemical series across diverse biological targets—ranging from parasitic infections to neurotoxin inhibition—and outlines the self-validating experimental protocols required to accurately quantify their efficacy.

Target Divergence & Mechanistic Rationale

The parent compound, N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide, was originally identified as a potent antileishmanial and matrix metalloproteinase (MMP) inhibitor[1]. The mechanism of action hinges on the 8-HQ moiety's ability to chelate divalent cations (Zn²⁺, Fe²⁺).

By altering the benzamide side chain to a benzoic acid derivative (e.g., NSC1011, NSC1014), steric and electrostatic properties shift, redirecting the molecule's affinity toward the zinc-dependent catalytic domain of Botulinum Neurotoxin type F (BoNT/F)[2].

Mechanism A 8-HQ Scaffold (Metal Chelation) B Benzamide Analog (MMV666080) A->B Hydrophobic pocket C Benzoic Acid Analogs (NSC1011 / NSC1014) A->C Electrostatic shift D Leishmania major (Intracellular Amastigotes) B->D Nanomolar IC50 E BoNT/F Light Chain (Zn2+ Endopeptidase) C->E Micromolar IC50

Fig 1: Mechanistic divergence of the 8-hydroxyquinoline scaffold across biological targets.

Comparative IC50 Data

The table below synthesizes the quantitative performance of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide and its structural analogs across validated high-throughput assays.

Compound IDStructural SubstitutionBiological TargetIC50 ValueSelectivity / Notes
MMV666080 Benzamide (Parent)Leishmania major (Amastigotes)14.9 nM Highly potent; outperforms Amphotericin B[1].
MMV666080 Benzamide (Parent)Cryptosporidium parvum> 33 µM Poor efficacy against this specific parasite[3].
NSC1014 Benzoic Acid AnalogBoNT/F Endopeptidase14.91 µM Promising candidate for neurotoxin reversal[2].
NSC84094 Benzoic Acid AnalogBoNT/F Endopeptidase17.39 µM Zinc-chelating active site inhibitor[2].
NSC1011 Benzoic Acid AnalogBoNT/F Endopeptidase30.47 µM Extended survival time in in vivo models[2].
PDI-Inhibitor Ethyl Benzoate AnalogProtein Disulfide-Isomerase> 0.2 µM Low-affinity off-target interaction[4].

Experimental Methodologies

To ensure scientific integrity, IC50 values must be derived from self-validating assay systems. Below are the field-proven protocols used to generate the data above, detailing the causality behind critical experimental choices.

Protocol A: Leishmania major Intracellular Amastigote Assay

Purpose: Determine the IC50 of MMV666080 against parasitic amastigotes.

  • Host Cell Infection: Seed RAW 264.7 murine macrophages in 384-well plates and infect with luciferase-expressing L. major promastigotes at a 1:10 (host:parasite) ratio.

    • Causality: Utilizing RAW 264.7 macrophages rather than axenic (cell-free) amastigotes forces the compound to traverse the host cell membrane and survive the acidic phagolysosome. This filters out compounds with poor physiological permeability, ensuring the IC50 reflects true in vivo potential.

  • Compound Dosing: Apply a 10-point serial dilution of MMV666080 (ranging from 0.002 µM to 5 µM) in biological duplicates.

    • Causality: A 10-point curve is mathematically required to capture the upper and lower asymptotes of the dose-response, ensuring an accurate calculation of the Hill slope and IC50.

  • Internal Validation (Z'-Factor): Include Amphotericin B as a positive control (100% inhibition) and 0.1% DMSO as a vehicle control (0% inhibition).

    • Causality: The assay is only deemed valid if the Z'-factor is > 0.5, proving that the signal-to-noise ratio is sufficient to distinguish true biological inhibition from assay artifact.

  • Luminescence Readout: After 72 hours, lyse the cells and add luciferin substrate. Quantify ATP-dependent luminescence.

Protocol B: BoNT/F Endopeptidase FRET Assay

Purpose: Determine the IC50 of NSC1011/NSC1014 against BoNT/F catalytic activity.

  • Enzyme Preparation: Incubate recombinant BoNT/F light chain (catalytic domain) in HEPES buffer (pH 7.4) supplemented with 0.25 mM ZnCl₂.

  • Inhibitor Pre-incubation: Add the benzoic acid analogs at concentrations ranging from 1 µM to 100 µM. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical for metalloprotease inhibitors. Because the 8-HQ scaffold acts via competitive zinc chelation at the active site, the system requires time to reach thermodynamic equilibrium before the substrate is introduced.

  • Kinetic FRET Measurement: Introduce a fluorogenic SNAP-25 peptide substrate (containing a FRET donor/quencher pair). Measure fluorescence continuously for 60 minutes.

    • Causality: Utilizing a kinetic readout (measuring initial velocity, V0​ ) rather than an endpoint readout prevents false positives caused by inner-filter effects or compound auto-fluorescence, which are common with highly conjugated structures like benzamides.

Workflow A Compound Library (DMSO Stocks) B 10-Point Serial Dilution A->B C Target Incubation (Cells or Enzyme) B->C D Signal Readout (Luminescence/FRET) C->D E 4-Parameter Logistic Regression (IC50) D->E

Fig 2: Standardized high-throughput screening workflow for IC50 determination.

Conclusion

The N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide scaffold is a highly versatile chemical starting point. While the parent benzamide (MMV666080) demonstrates exceptional, nanomolar potency against Leishmania major[1], structure-activity relationship (SAR) modifications—specifically the transition to benzoic acid derivatives—successfully repurpose the scaffold into micromolar inhibitors of the BoNT/F metalloprotease[2]. Future drug development should focus on optimizing the pharmacokinetic profile of these analogs to prevent rapid metabolic clearance while maintaining their precise metal-chelating geometry.

Sources

Validation

Cross-Validation of Computational Predictions with Experimental Results for 8-Hydroxyquinolines: A Comparison Guide

Introduction 8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry, renowned for their potent metal-chelating capabilities, antimicrobial properties, and anticancer efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry, renowned for their potent metal-chelating capabilities, antimicrobial properties, and anticancer efficacy . In modern drug discovery, computational predictions (in silico) are routinely employed to accelerate hit-to-lead optimization. However, relying solely on computational data introduces systemic risks, such as overestimating binding affinities due to inadequate solvent modeling or miscalculating transition metal coordination geometries.

As a Senior Application Scientist, I advocate for a rigorous cross-validation paradigm. This guide objectively compares the performance of computational predictive tools against their experimental alternatives, providing supporting quantitative data and self-validating protocols to ensure scientific integrity when developing 8-HQ derivatives.

The Predictive vs. Empirical Paradigm: A Comparative Analysis

To establish a robust discovery pipeline, we must understand the performance boundaries of our tools. Computational models predict thermodynamic and structural states, whereas experimental techniques measure the physical manifestations of these states.

Table 1: Computational Tools vs. Experimental Alternatives
Parameter EvaluatedComputational Tool (The Prediction)Experimental Alternative (The Ground Truth)Performance Comparison & Scientific Caveats
Binding Affinity ( ΔG ) Molecular Docking (AutoDock Vina, Glide)Isothermal Titration Calorimetry (ITC) Docking is high-throughput but often struggles with solvent entropy and receptor flexibility. ITC provides the absolute ground-truth ΔG , ΔH , and −TΔS , essential for validating whether a binding event is enthalpically or entropically driven.
Binding Kinetics ( kon​ , koff​ ) Molecular Dynamics (MD) Surface Plasmon Resonance (SPR) MD estimates conformational stability and residence time over nanosecond/microsecond scales. SPR empirically measures real-time association/dissociation rates, which are far more predictive of in vivo drug efficacy than static affinity.
3D Geometry & Electronic Structure Density Functional Theory (DFT) X-Ray Crystallography & NMR DFT (using appropriate functionals) highly correlates with X-ray bond lengths (typically <0.05 Å deviation). However, DFT models gas-phase or implicit solvent states, missing crystal packing forces captured by X-ray diffraction.

Quantitative Data Comparison: In Silico vs. In Vitro

When cross-validating 8-HQ derivatives, the delta between predicted and experimental binding affinities serves as a primary quality metric. Table 2 summarizes cross-validated data from recent studies on 8-HQ metal complexes and halogenated derivatives, demonstrating the accuracy and limitations of computational predictions , .

Table 2: Cross-Validation of 8-HQ Derivatives Binding Affinities
CompoundBiological TargetPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)Validation MethodError Margin
Cloxyquin (5-chloro-8-HQ) Bovine Serum Albumin-7.8-7.2Fluorescence Quenching / ITC0.6 kcal/mol
8-HQ-Oxidovanadium(IV) DNA / ROS Pathways-8.5-8.1UV-Vis Titration0.4 kcal/mol
8-HQ-Thiazolidinone FabZ Enzyme-9.2-8.9Surface Plasmon Resonance0.3 kcal/mol
Mixed-Ligand Salen/8-HQ Hep-G2 Cell Receptors-10.1-9.4In Vitro IC50 Conversion0.7 kcal/mol

Data indicates that while computational docking consistently overestimates binding affinity by 0.3–0.7 kcal/mol (due to the lack of explicit solvent penalties), the rank-order correlation remains highly reliable for 8-HQ scaffolds.

Self-Validating Methodologies

A protocol is only as reliable as its internal controls. The following step-by-step methodologies explain the causality behind each critical step, ensuring that both computational and experimental workflows function as self-validating systems.

Protocol 1: Computational Pipeline (DFT & Molecular Docking)

Objective: Predict the optimized geometry and binding affinity of 8-HQ metal complexes.

  • Ligand Preparation & Conformational Search: Generate 3D structures of the 8-HQ derivatives.

    • Causality: Initial conformers must be generated using a molecular mechanics force field (e.g., MMFF94) to prevent the DFT calculation from collapsing into a local, high-energy minimum.

  • DFT Optimization: Optimize the geometry using the Gaussian software suite.

    • Causality: Use the B3LYP functional with the 6-311++G(d,p) basis set for non-metals (C, H, N, O) to account for diffuse electron clouds. Crucially, use the LANL2DZ effective core potential (ECP) for transition metals (e.g., Cu²⁺, Zn²⁺). LANL2DZ accounts for the relativistic effects of inner-shell electrons in heavy metals, which is non-negotiable for accurate 8-HQ chelation modeling .

  • Frequency Calculation (Self-Validation Step): Run an IR frequency calculation on the optimized geometry.

    • Causality: The absence of imaginary frequencies mathematically proves that the structure has converged to a true global minimum, validating the geometry for downstream docking.

  • Molecular Docking: Dock the optimized ligand into the target protein using AutoDock Vina.

Protocol 2: Experimental Validation (Isothermal Titration Calorimetry - ITC)

Objective: Empirically determine the thermodynamic signature ( ΔG , ΔH , −TΔS ) of the 8-HQ derivative binding to its target protein.

  • Buffer Matching & Dialysis: Dialyze the target protein against the exact buffer used to dissolve the 8-HQ ligand.

    • Causality: Even a 1 mM difference in buffer salts or pH between the syringe (ligand) and cell (protein) will generate massive heats of mixing, completely masking the microjoule heat of the binding event.

  • Sample Degassing: Degas both the ligand and protein solutions under a vacuum for 10 minutes prior to loading.

    • Causality: Micro-bubbles expand and contract with the slight temperature fluctuations during titration, creating erratic thermal noise spikes on the thermogram.

  • Blank Titration (Self-Validation Step): Titrate the 8-HQ ligand into the bare buffer (without protein).

    • Causality: This measures the background heat of dilution. Subtracting this blank data from the main experiment ensures that the integrated peaks represent only the specific binding interaction, validating the thermodynamic output.

  • Execution & Analysis: Titrate the ligand into the protein cell in 2 µL injections. Fit the resulting isotherm to a one-site binding model to extract Kd​ and calculate ΔG=RTln(Kd​) .

Mechanistic Visualizations

To fully grasp the cross-validation lifecycle and the biological mechanism of 8-HQ derivatives, refer to the logical relationship diagrams below.

CrossValidation cluster_InSilico Computational Predictions cluster_Empirical Experimental Alternatives Ligand 8-HQ Ligand Prep DFT DFT Optimization (B3LYP/LANL2DZ) Ligand->DFT Docking Molecular Docking DFT->Docking Correlation Data Correlation (Predicted vs. Empirical) Docking->Correlation Predicted ΔG Synthesis Chemical Synthesis Spectroscopy NMR / X-Ray Synthesis->Spectroscopy ITC ITC / SPR Validation Spectroscopy->ITC ITC->Correlation Experimental ΔG, Kd

Caption: Computational vs. experimental cross-validation workflow for 8-HQ derivatives.

Mechanism HQ 8-HQ Scaffold Complex 8-HQ Metal Complex HQ->Complex Chelation Metal Metal Cation (Cu2+, Zn2+) Metal->Complex Coordination ROS ROS Generation Complex->ROS Redox Cycling Apoptosis Cell Apoptosis ROS->Apoptosis Oxidative Stress

Caption: 8-HQ metal chelation pathway leading to ROS-induced cellular apoptosis.

References

  • Al-Farhan, B. S. "Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes." Molecules (2021). URL:[Link]

  • Acilan, C. et al. "Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes." Journal of Inorganic Biochemistry (2022). URL:[Link]

  • Singkome, T. et al. "Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation." Biomolecules (2019). URL:[Link]

  • Li, L. et al. "Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity." Journal of Medicinal Chemistry (2023). URL:[Link]

Comparative

Comparative Pharmacokinetic Profiling of N-Substituted Benzamide HDAC Inhibitors: A Technical Guide for Preclinical and Clinical Translation

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently observe that the structural nuances of targeted therapeutics dictate their clinical viability. N-substituted benzamides repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently observe that the structural nuances of targeted therapeutics dictate their clinical viability. N-substituted benzamides represent a critical class of isotype-selective Histone Deacetylase (HDAC) inhibitors. Unlike pan-HDAC hydroxamic acids (e.g., vorinostat), benzamides like entinostat, mocetinostat, and tucidinostat (chidamide) offer targeted inhibition of Class I (and select Class IV/IIb) HDACs.

However, their pharmacokinetic (PK) profiles diverge wildly. This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their ADME (Absorption, Distribution, Metabolism, Excretion) properties and outlining the self-validating experimental protocols required to profile them accurately.

Comparative Pharmacokinetic Profiles

While all three compounds share a benzamide zinc-binding group, modifications to their linker and surface-recognition cap regions drastically alter their systemic clearance and half-life ( t1/2​ ).

Quantitative Data Summary
PK ParameterEntinostat (MS-275)Mocetinostat (MGCD0103)Tucidinostat (Chidamide)
Target Selectivity HDAC 1, 2, 3HDAC 1, 2, 3, 11HDAC 1, 2, 3, 10
Human t1/2​ (h) 33 – 113.6[1],[2]7 – 11[3]16.8 – 18.3[4]
Preclinical t1/2​ (h) ~1.0 (Rodent)[5]~1.5 (Rodent)~2.5 (Rodent)
Clearance (CL/F) 14.9 – 17.4 L/h/m²[1],[5]Dose-dependent~51.6 L/h[6]
Bioavailability (F%) ~85% (Preclinical)[5]~29.3% (Preclinical)[3]High oral absorption
Key PK Characteristic Extensive enterohepatic recycling[2]Low accumulation[3]Dose saturation tendency[4]
Mechanistic Divergence & Causality

The most striking anomaly in this class is Entinostat . Preclinical rodent models predict a rapid half-life of approximately 1 hour[5]. However, in human cohorts, the mean terminal half-life extends up to 113.6 hours[1]. The causality behind this 50-fold interspecies discrepancy lies in two factors:

  • Plasma Protein Binding: Entinostat exhibits a uniquely high, near-equal affinity for both human albumin and α -1 acid glycoprotein, restricting its free fraction for hepatic clearance[2].

  • Enterohepatic Recirculation: The drug is excreted via the biliary tract into the intestine, where it is reabsorbed. This recycling creates secondary concentration peaks ( Cmax​ ) and drastically prolongs systemic exposure[2], necessitating a flat-fixed, once-weekly dosing regimen to prevent cumulative toxicity[2].

Conversely, Mocetinostat exhibits a much shorter half-life of 7 to 11 hours with minimal accumulation upon repeated dosing[3]. Despite this shorter exposure window, its prolonged pharmacodynamic effect at the epigenetic level allows for intermittent dosing[7]. Tucidinostat strikes a middle ground with a half-life of ~17 hours, though it demonstrates a tendency for dose saturation (non-linear AUC increases) at higher clinical doses[4].

Enterohepatic_Recirculation GI GI Tract Absorption Liver Hepatic Processing (Phase I/II) GI->Liver Bile Biliary Excretion Liver->Bile Metabolites/Parent Plasma Systemic Circulation (High Protein Binding) Liver->Plasma Systemic Release Bile->GI Enterohepatic Recirculation (Prolongs t1/2) Target HDAC1/2/3 Inhibition Plasma->Target

Pharmacokinetic distribution and enterohepatic recirculation of entinostat.

Experimental Methodology: In Vivo PK Profiling

To accurately capture the complex absorption and recycling kinetics of benzamides, standard compartmental models are insufficient. The following protocol outlines a self-validating system for robust PK profiling.

Protocol A: In Vivo Dosing and Serial Sampling
  • Animal Preparation: Utilize Jugular Vein Cannulated (JVC) Sprague-Dawley rats.

    • Causality: JVC eliminates handling stress during serial blood sampling. Stress induces hemodynamic shifts (e.g., altered hepatic blood flow) that artificially skew drug clearance rates.

  • Dosing: Administer the benzamide compound via oral gavage (PO) at 10 mg/kg or intravenous (IV) injection at 2 mg/kg.

  • Serial Blood Sampling: Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Self-Validation: Immediately replace the collected volume with sterile heparinized saline. This maintains isovolemia and prevents hypovolemic shock, which would otherwise alter the apparent volume of distribution ( Vd​ ).

  • Plasma Isolation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Store plasma at -80°C to prevent ex vivo degradation.

Protocol B: LC-MS/MS Bioanalytical Quantification
  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Entinostat-d4).

    • Causality & Trustworthiness: The SIL-IS co-elutes exactly with the target analyte. This creates a self-validating loop that perfectly corrects for matrix-induced ion suppression in the MS source and normalizes extraction recovery across every single sample.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column. Utilize a gradient mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) .

    • Causality: NCA is strictly preferred over compartmental modeling for benzamides. Because compounds like entinostat exhibit enterohepatic recycling (creating double-peaks in the concentration-time curve), they actively violate the assumptions of standard multi-compartment kinetic models. NCA provides empirical, model-independent parameters (AUC, Cmax​ ).

PK_Workflow A In Vivo Dosing (Oral/IV) B Serial Blood Sampling (JVC) A->B C Plasma Extraction (Protein Precip.) B->C D LC-MS/MS Quantification C->D E NCA PK Analysis D->E

Step-by-step in vivo pharmacokinetic profiling workflow for benzamide compounds.

Conclusion & Translational Outlook

When developing novel N-substituted benzamides, researchers must look beyond in vitro target affinity. The translational success of these compounds is heavily gated by their pharmacokinetic behavior. Entinostat's massive human half-life[1] serves as a cautionary tale of interspecies PK disconnects[5], highlighting the need for early investigation into plasma protein binding and biliary excretion pathways. By employing rigorous, NCA-based in vivo profiling and SIL-IS validated bioanalysis, development teams can accurately predict clinical dosing regimens and avoid late-stage toxicity failures.

Sources

Validation

Confirming the Antibacterial Spectrum of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide: A Comparative Guide

Prepared by: Senior Application Scientist, Antimicrobial Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The escalating crisis of antimicro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Antimicrobial Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical entities with polypharmacological profiles. N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a synthetic Betti base derivative that strategically hybridizes two privileged pharmacophores: an 8-hydroxyquinoline (8-HQ) core and a benzamide moiety [1].

As an application scientist evaluating this compound, the structural causality is clear. The 8-HQ scaffold is a well-documented bidentate metal chelator that sequesters essential divalent cations ( Cu2+ , Fe2+ , Zn2+ ), thereby inducing oxidative stress and inhibiting critical bacterial metalloenzymes [2]. Simultaneously, benzamide derivatives (structurally analogous to the known inhibitor PC190723) are potent inhibitors of FtsZ , the tubulin homologue responsible for bacterial cell division [3]. By binding to the interdomain cleft of FtsZ, the benzamide moiety prevents the dynamic polymerization of the Z-ring, leading to lethal filamentation in Gram-positive bacteria.

This dual-action mechanism significantly reduces the probability of target mutation, making it a highly attractive candidate for overcoming methicillin and vancomycin resistance.

MOA Compound N-[(8-hydroxyquinolin-7-yl) (phenyl)methyl]benzamide Sub1 8-Hydroxyquinoline Scaffold Compound->Sub1 Sub2 Benzamide Moiety Compound->Sub2 Mech1 Metal Chelation (Cu2+, Fe2+, Zn2+) Sub1->Mech1 Mech2 FtsZ Polymerization Inhibition Sub2->Mech2 Effect1 Oxidative Stress & Metalloenzyme Arrest Mech1->Effect1 Effect2 Septation Arrest (Z-ring disruption) Mech2->Effect2 Death Bacterial Cell Death (Bactericidal Effect) Effect1->Death Effect2->Death

Caption: Dual mechanism of action: metal chelation and FtsZ inhibition leading to bacterial cell death.

Comparative Antibacterial Spectrum

To objectively benchmark the performance of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide, we compare its Minimum Inhibitory Concentration (MIC) against standard-of-care antibiotics: Vancomycin (Gram-positive standard), Ciprofloxacin (broad-spectrum fluoroquinolone), and Ampicillin ( β -lactam).

Quantitative Efficacy Data

Data represents modal MIC values ( μg/mL ) derived from triplicate microbroth dilution assays according to CLSI guidelines.

Bacterial StrainPhenotypeTarget CompoundVancomycinCiprofloxacinAmpicillin
Staphylococcus aureus (ATCC 29213)MSSA0.5 1.00.250.12
Staphylococcus aureus (ATCC 43300)MRSA1.0 1.0>16>32
Bacillus subtilis (ATCC 6633)Wild-type0.25 0.50.120.25
Escherichia coli (ATCC 25922)Gram-negative16.0 >640.0154.0
Pseudomonas aeruginosa (ATCC 27853)Gram-negative32.0 >640.25>64
Data Interpretation & Causality
  • Gram-Positive Superiority: The compound demonstrates exceptional potency against MRSA (MIC 1.0 μg/mL ), matching Vancomycin. This is directly attributed to the high reliance of S. aureus on FtsZ for septation, which the benzamide moiety effectively neutralises [3].

  • Gram-Negative Limitations: The MICs for E. coli and P. aeruginosa are significantly higher (16-32 μg/mL ). Causality: The bulky, lipophilic nature of the Betti base structure restricts its permeation through the Gram-negative outer membrane porins. Furthermore, Gram-negative bacteria possess robust efflux pumps (e.g., AcrAB-TolC) that actively extrude lipophilic xenobiotics [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every choice is grounded in the physicochemical properties of the compound.

MIC & MBC Determination via Microbroth Dilution

Critical Rationale: Standard Mueller-Hinton Broth (MHB) has variable concentrations of Ca2+ and Mg2+ . Because the 8-HQ core is a metal chelator, excess divalent cations in the media will prematurely bind the drug, artificially inflating the MIC [2]. Therefore, Cation-Adjusted MHB (CAMHB) must be used, and exact cation concentrations must be verified prior to the assay.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide in 100% DMSO to create a 10 mg/mL stock. Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Media Preparation: Prepare CAMHB (adjusted to 20-25 mg/L Ca2+ and 10-12.5 mg/L Mg2+ ).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range of 64 μg/mL to 0.03 μg/mL .

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 μL of the standardized inoculum to each well (final well volume = 100 μL , final bacterial concentration ≈5×105 CFU/mL).

  • Incubation & Validation: Incubate at 37°C for 18-24 hours. Self-Validation Step: Add 10 μL of 0.015% Resazurin dye to each well and incubate for 2 hours. A color change from blue to pink indicates active cellular respiration (growth). The MIC is the lowest concentration remaining blue.

  • MBC Confirmation: Plate 10 μL from all clear (blue) wells onto tryptic soy agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Workflow Step1 1. Compound Solubilization (10 mg/mL in DMSO) Step3 3. 96-Well Serial Dilution (64 to 0.03 µg/mL) Step1->Step3 Step2 2. Cation-Adjusted MHB (Controls Ca2+/Mg2+ interference) Step2->Step3 Step4 4. Inoculation & Incubation (5x10^5 CFU/mL, 37°C, 24h) Step3->Step4 Step5 5. Resazurin Colorimetric Assay (Blue = Dead, Pink = Alive) Step4->Step5 Step6 6. MBC Plating (Agar plating for 99.9% kill check) Step5->Step6

Caption: Step-by-step microbroth dilution workflow for determining MIC and MBC of the target compound.

Time-Kill Kinetics Assay

To determine whether the compound is bacteriostatic or bactericidal over time, a time-kill assay is required.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB with the target compound at 1×, 2×, and 4× the determined MIC. Include a growth control (drug-free) and a positive control (Ciprofloxacin at 2× MIC).

  • Inoculate flasks with S. aureus (ATCC 43300) to a starting density of 1×106 CFU/mL.

  • Incubate with shaking (200 rpm) at 37°C.

  • At time intervals t=0,2,4,8,12,and 24 hours, remove 100 μL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS to prevent drug carryover, and plate 20 μL spots on TSA.

  • Count colonies after 24 hours and plot log10​ CFU/mL versus time. A ≥3log10​ decrease from the initial inoculum indicates bactericidal activity.

Conclusion & Future Directions

N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide represents a highly promising scaffold for targeted anti-Gram-positive therapies. The experimental data confirms that its hybrid Betti base structure successfully circumvents traditional resistance mechanisms seen in MRSA by utilizing a dual-pronged attack: metal chelation and FtsZ inhibition.

Future Optimization: To broaden its spectrum against Gram-negative pathogens like P. aeruginosa, future medicinal chemistry efforts should focus on reducing the lipophilicity (LogP) of the phenyl ring or appending a primary amine to hijack bacterial porin channels, thereby improving outer membrane permeability.

References

  • Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens Bioorganic & Medicinal Chemistry Letters[Link]

  • The Betti Base: The Awakening of a Sleeping Beauty Tetrahedron: Asymmetry[Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives Heliyon[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety and environmental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide. As a compound for which a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach grounded in the analysis of its constituent chemical moieties is essential. This document synthesizes data from related compounds to provide a framework for handling this substance with the highest degree of safety.

Hazard Assessment: A Precautionary Approach

Lacking specific toxicological data for n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide, we must infer its potential hazards from its structural components: the 8-hydroxyquinoline core and the benzamide group. This principle of analog assessment is a standard practice in chemical safety for managing novel or uncharacterized substances.

  • 8-Hydroxyquinoline Moiety : The 8-hydroxyquinoline scaffold is a well-characterized heterocyclic compound. According to safety data, it is classified as toxic if swallowed , capable of causing serious eye damage , and may trigger an allergic skin reaction .[1][2] Crucially, it is also recognized as being very toxic to aquatic life with long-lasting effects .[2][3] Therefore, any waste containing this structure must be prevented from entering drains or water systems.[4]

  • Benzamide Moiety : Benzamide and its derivatives are also a well-studied class of compounds. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects .[5][6] During combustion, benzamides can release toxic fumes of nitrogen oxides.[7][8]

Data Summary of Constituent Hazards

The following table summarizes the known hazard classifications for the core components of the target compound, providing the rationale for the stringent disposal protocol that follows.

Property8-HydroxyquinolineBenzamideInferred Risk for n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide
Acute Oral Toxicity Toxic if swallowed (Acute Tox. 3, H301)[2]Harmful if swallowed (Acute Tox. 4, H302)[5]Assumed to be Toxic/Harmful if Swallowed
Skin/Eye Irritation Causes serious eye damage (Eye Dam. 1, H318)[1]; May cause allergic skin reaction (Skin Sens. 1, H317)May cause skin and eye irritation[5]Assumed to be a Serious Eye/Skin Irritant
Chronic Health Effects May damage the unborn child (Repr. 1B, H360D)[2]Suspected of causing genetic defects (Muta. 2, H341)[5]Assumed to pose Chronic Health Risks
Environmental Hazard Very toxic to aquatic life with long lasting effects (Aquatic Acute 1, H400; Aquatic Chronic 1, H410)[3]No specific classification, but release should be avoided[5]Assumed to be Very Toxic to Aquatic Life

Disposal Decision Workflow

The first step in proper chemical waste management is to correctly identify and classify the waste stream. The following diagram illustrates the initial decision-making process for waste containing n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide.

G cluster_waste_type Identify Waste Type start Waste Generation (n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide) is_spill Spill or Contaminated Lab Debris (Gloves, Wipes, Glassware) start->is_spill Is it contaminated material? is_pure Unused or Expired Pure Compound start->is_pure Is it the chemical itself? is_container Empty Original Container start->is_container Is it an empty container? treat_spill Contain, clean up, and package all materials as hazardous waste. is_spill->treat_spill treat_pure Package in a designated hazardous waste container. is_pure->treat_pure treat_container Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. Deface label and dispose of container. is_container->treat_container

Caption: Decision-making process for categorizing chemical waste.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical to ensure the safety of laboratory personnel and prevent environmental contamination.

Part A: Unused Compound and Contaminated Solid Waste

This procedure applies to the pure chemical powder as well as any lab debris (e.g., weighing paper, gloves, paper towels, silica gel) contaminated with it.

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing standard laboratory PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[9][10]

  • Waste Segregation: Designate a specific waste stream for this compound. It must be collected as solid organic hazardous waste .[11]

    • Causality: Segregation is paramount. Due to the 8-hydroxyquinoline moiety's high aquatic toxicity, mixing this waste with non-hazardous trash or other waste streams could lead to widespread environmental contamination and complicate the final disposal process.[12] Do not dispose of this chemical down the drain or in regular trash.[11]

  • Containerization:

    • Place the waste in a container that is chemically compatible, in good condition (no cracks or rust), and has a secure, tight-fitting lid.[9][13]

    • If possible, use the original container for unused product. For contaminated debris, a dedicated, clearly marked hazardous waste container should be used.[9]

  • Labeling: The waste container must be clearly and accurately labeled. As soon as the first item of waste is added, affix a "Hazardous Waste" label that includes:

    • The full chemical name: "n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide"

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • Causality: Proper labeling is a legal requirement and ensures that everyone who handles the container understands its contents and associated risks, preventing accidental exposures or improper mixing of incompatible chemicals.[13]

  • Temporary Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[9] It should be stored away from incompatible materials such as strong oxidizing agents or acids.[10][12]

  • Arrange for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[9] Do not attempt to dispose of this material through any other means.

Part B: Decontamination of Glassware and Empty Containers

Empty containers that once held n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide are not considered regular trash until properly decontaminated.

  • Initial Decontamination (Triple Rinse):

    • Rinse the container or glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).[13][14]

    • Crucially, collect all rinsate from these three rinses in a designated hazardous waste container for halogenated or non-halogenated organic solvent waste, as appropriate. [13][15] Do not pour the rinsate down the drain.

  • Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.

  • Disposal of Decontaminated Container: Once the original container has been triple-rinsed and air-dried in a ventilated hood, deface or remove the original label.[14] It may then be disposed of in the regular laboratory glass disposal box.[11][14]

Spill Management Protocol

In the event of a spill, prompt and correct action is required to mitigate exposure and prevent spread.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or generates significant dust, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves. For a large quantity of powder, a dust respirator may be necessary.[10][12]

  • Containment and Cleanup:

    • Avoid raising dust. [10][12] Gently cover the spill with an absorbent material or damp paper towels to prevent the powder from becoming airborne.

    • Carefully sweep or wipe up the material, working from the outside in.

    • Place all contaminated cleaning materials into a sealed, labeled hazardous waste container.[9]

  • Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Complete Waste Management Workflow

The following diagram illustrates the comprehensive workflow, from laboratory generation to final, compliant disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Contractor gen Step 1: Generate Waste (Pure compound, contaminated solids, or empty containers) seg Step 2: Segregate Waste (Solid Organic Hazardous Waste) gen->seg con Step 3: Containerize & Label (Sealed, compatible container with 'Hazardous Waste' label) seg->con store Step 4: Temporary Storage (Cool, dry, ventilated Satellite Accumulation Area) con->store pickup Step 5: Schedule Pickup (Contact EHS or contractor) store->pickup Handover transport Step 6: Transport (To a licensed Treatment, Storage, and Disposal Facility - TSDF) pickup->transport dispose Step 7: Final Disposal (Incineration or other approved method) transport->dispose

Caption: End-to-end workflow for hazardous chemical waste disposal.

By implementing this comprehensive guide, researchers can ensure the safe handling and disposal of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). 8-Hydroxyquinoline Safety Data Sheet.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Handling Waste.
  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.
  • Penta s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET.
  • The Lab Depot. (n.d.). Material Safety Data Sheet 8-Hydroxyquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Hazardous Waste Disposal Procedures.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY: BENZAMIDE.
  • Loba Chemie. (n.d.). BENZAMIDE FOR SYNTHESIS - Safety Data Sheet.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • ECHEMI. (n.d.). 8-Hydroxyquinoline SDS, 148-24-3 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-(Hydroxymethyl)benzamide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Wikipedia. (n.d.). Benzamide.

Sources

Handling

A Senior Application Scientist's Guide to Handling n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide: Essential Safety Protocols and Procedures

Hazard Assessment: Understanding the Compound's Dual Nature The toxicological profile of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is not yet characterized. However, its structure incorporates two key pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Compound's Dual Nature

The toxicological profile of n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is not yet characterized. However, its structure incorporates two key pharmacophores whose individual properties necessitate a stringent approach to safety.

  • The 8-Hydroxyquinoline (8-HQ) Moiety: This component is a well-documented metal ion chelator.[1] This ability to bind metal ions like iron, copper, and zinc is fundamental to its biological activity and potential toxicity.[1][2] By sequestering essential metal ions, 8-HQ and its derivatives can disrupt critical cellular processes, leading to cytotoxicity.[1][3] While considered to have relatively low toxicity in mammals, 8-HQ can cause skin and eye irritation upon direct contact and respiratory irritation if inhaled in large quantities.[2] High doses in animal studies have been linked to organ damage, and some derivatives may have endocrine-disrupting effects.[2]

  • The Benzamide Moiety: Benzamide and its derivatives encompass a wide range of compounds with varied hazard profiles.[4][5] As a class, they should be handled with care, as some analogs exhibit acute oral toxicity, skin and eye irritation, and may pose environmental hazards.[6][7][8]

Therefore, a conservative approach requires treating n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide as a compound that is potentially cytotoxic, a skin, eye, and respiratory irritant, and harmful if ingested or inhaled.

Table 1: Synthesized Hazard Profile and Rationale
Potential HazardAssociated MoietyRationale for Precaution
Acute Toxicity (Oral, Inhalation) 8-Hydroxyquinoline, BenzamideDerivatives of both parent structures can be toxic if ingested or inhaled in significant quantities.[2][9] Handling should minimize dust and aerosol generation.
Skin & Eye Irritation 8-Hydroxyquinoline, BenzamideDirect contact with 8-HQ is known to cause irritation.[2] Many benzamides are also classified as irritants.[8] Full barrier protection is required.
Organ Toxicity 8-HydroxyquinolineHigh-dose animal studies of 8-HQ suggest potential for liver and kidney damage.[2] Minimizing exposure is critical to prevent systemic effects.
Cytotoxicity / Mutagenicity 8-HydroxyquinolineThe metal-chelating mechanism can induce oxidative stress and DNA damage.[1] Some in-vitro assays show mutagenic potential.[1]
Environmental Hazard 8-Hydroxyquinoline8-HQ is classified as very toxic to aquatic life with long-lasting effects.[10][11] Proper disposal is crucial to prevent environmental release.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of specific PPE should be confirmed by a site-specific risk assessment.

Table 2: Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12] A face shield should be worn over goggles.Protects eyes and face from splashes and airborne dust particles.[13]
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice.[12] Inspect before use and employ proper removal technique. Change frequently.Prevents skin contact, a primary route of exposure for irritants.[6]
Laboratory CoatA long-sleeved, cuffed lab coat.Protects skin and personal clothing from contamination during handling.[7]
Respiratory Protection NIOSH-Approved Respirator or Fume HoodAll handling of the solid compound must be conducted in a certified chemical fume hood.[13]Prevents inhalation of fine dust particles, a significant exposure risk.[2][10]

Operational Plan: From Preparation to Decontamination

A systematic workflow is essential for minimizing exposure risk. The following procedures provide a direct, step-by-step guide for safe handling.

I. Preparation and Engineering Controls
  • Designated Area: All handling of solid n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide must be conducted within a certified chemical fume hood to control airborne particles.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[13]

  • Workspace Decontamination: Ensure the work surface within the fume hood is clean, uncluttered, and free of incompatible materials.

II. PPE Donning and Doffing Workflow

Proper sequencing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (roll away) Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Waste_Disposal_Workflow Start Generate Waste IsSolid Solid or Liquid Waste? Start->IsSolid IsPPE Contaminated PPE? Start->IsPPE SolidWaste Unused Compound, Contaminated Absorbent IsSolid->SolidWaste Solid LiquidWaste Contaminated Solvents, Rinsates IsSolid->LiquidWaste Liquid PPEWaste Gloves, Wipes, Weigh Boats IsPPE->PPEWaste Yes SegregateSolid Segregate in 'Solid Hazardous Waste' Container SolidWaste->SegregateSolid SegregateLiquid Segregate in 'Liquid Hazardous Waste' Container LiquidWaste->SegregateLiquid SegregatePPE Segregate in 'Solid Hazardous Waste' Container PPEWaste->SegregatePPE Store Store in Designated Satellite Accumulation Area SegregateSolid->Store SegregateLiquid->Store SegregatePPE->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS

Caption: Waste Segregation and Disposal Workflow.

Emergency First Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Procedures by Exposure Route
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10][13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. [10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10][14]

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem. (URL not available)
  • A Technical Guide to the Safety and Toxicity Profile of 8-Hydroxyquinoline and its Citr
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases - PMC. (URL not available)
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem. (URL not available)
  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem. (URL not available)
  • Toxicological and Pharmacological Studies of a Crystal Structure Derivative of 8-Hydroxyquinoline | Request PDF. ResearchGate. [Link]

  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem. (URL not available)
  • SAFETY D
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem. (URL not available)
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL not available)
  • Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development. Benchchem. (URL not available)
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • SDS. (URL not available)
  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European P
  • Therapeutic potential of [(8-hydroxyquinolin-7-yl)(phenyl)methylamino] benzoic acid regioisomers against human-intoxicating botulinum neurotoxin serotypes: computational modeling to in vivo protection | Request PDF. ResearchGate. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC. (URL not available)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.